Pyrocatechol monoglucoside
Description
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-OZRWLHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation and Biological Significance of Pyrocatechol Monoglucoside from Dioscorea nipponica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscorea nipponica Makino, a perennial vine belonging to the Dioscoreaceae family, has a long-standing history in traditional medicine, particularly in East Asia, for treating a variety of ailments. While the plant is renowned for its rich content of steroidal saponins, such as dioscin, a growing body of research is shedding light on its other bioactive constituents, including phenolic glycosides. Among these, pyrocatechol (B87986) monoglucoside has emerged as a compound of interest. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and known biological activities of pyrocatechol monoglucoside, with a specific focus on its occurrence in Dioscorea nipponica.
Natural Sources of this compound
This compound is a phenolic glycoside that has been identified in various plant species. Notably, it is a recognized constituent of Dioscorea nipponica[1]. Phenolic glycosides, in general, are widespread in the plant kingdom and play crucial roles in defense mechanisms and pigmentation. In Dioscorea nipponica, this compound is one of several phenolic derivatives that contribute to the plant's overall phytochemical profile[1].
Isolation and Purification of this compound from Dioscorea nipponica
The isolation of this compound from Dioscorea nipponica rhizomes involves a multi-step process encompassing extraction and chromatographic purification. While a specific protocol with quantitative yields for this particular compound is not extensively detailed in the available literature, a general and effective methodology can be constructed based on established techniques for isolating phenolic glycosides from this plant genus.
Experimental Protocol: A Synthesized Approach
This protocol is a composite of established methods for the extraction and purification of phenolic compounds from Dioscorea species.
1. Preparation of Plant Material:
-
The rhizomes of Dioscorea nipponica are collected, washed, and dried in a shaded, well-ventilated area.
-
The dried rhizomes are then pulverized into a fine powder (approximately 100-mesh) to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered rhizome material is extracted with an aqueous ethanol (B145695) solution (typically 50-70% ethanol) at a ratio of 1:10 (w/v) using maceration or soxhlet extraction.
-
The extraction is repeated three times to ensure maximum recovery of the target compounds.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column. A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing proportions of the more polar solvent. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to this compound is collected.
5. Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with literature data.
Quantitative Data Summary
| Parameter | Description |
| Extraction Yield (Crude) | The percentage yield of the crude aqueous ethanol extract from the dried plant material. This can vary significantly based on the plant material and extraction conditions. |
| Fractionation Yield | The percentage yield of the enriched fraction (e.g., ethyl acetate) from the crude extract. |
| Final Purity | The purity of the isolated this compound after preparative HPLC, typically aimed for >95% as determined by analytical HPLC. |
Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, the bioactivity of its aglycone, pyrocatechol, is well-documented, particularly its anti-inflammatory and antioxidant properties. It is generally understood that glycosides can be hydrolyzed in vivo to their active aglycones.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Pyrocatechol has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][3][4]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibitory mechanism of pyrocatechol on the NF-κB pathway typically involves the prevention of the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which in turn prevents the nuclear translocation and activation of NF-κB[2][4].
Antioxidant Activity: Activation of the Nrf2 Pathway and Radical Scavenging
The antioxidant properties of pyrocatechol are attributed to two primary mechanisms:
-
Direct Free Radical Scavenging: The ortho-dihydroxy structure of pyrocatechol makes it an effective scavenger of reactive oxygen species (ROS) and other free radicals.
-
Activation of the Nrf2 Pathway: Pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by pyrocatechol, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathways
Caption: Signaling pathways of pyrocatechol.
Conclusion
This compound from Dioscorea nipponica represents a promising area for further research in drug discovery and development. The methodologies for its isolation are well-established within the broader context of phenolic glycoside chemistry. The potent anti-inflammatory and antioxidant activities of its aglycone, pyrocatechol, through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, highlight the therapeutic potential of this natural product. Future studies should focus on elucidating the specific bioavailability, metabolism, and pharmacological activities of the glycoside form to fully understand its contribution to the medicinal properties of Dioscorea nipponica. This in-depth understanding will be crucial for its potential application in the development of novel therapeutic agents.
References
- 1. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenolic Bioactives From Plant-Based Foods for Glycemic Control [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of Pyrocatechol (B87986) monoglucoside (2-hydroxyphenyl-β-D-glucopyranoside), a phenolic glycoside with potential applications in pharmacology and biochemistry. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.
Introduction
Pyrocatechol monoglucoside is a glycoside of catechol (pyrocatechol), a compound found in various natural sources.[1] The addition of a glucose moiety to catechol can significantly alter its physicochemical properties, such as solubility and stability, and may modulate its biological activity. The synthesis of this compound is of interest for researchers exploring the therapeutic potential of phenolic glycosides, which are known for their antioxidant and anti-inflammatory properties. This guide explores two principal synthetic routes: the classic Koenigs-Knorr chemical synthesis and a more modern, greener enzymatic approach.
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] The reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[2][3] For the synthesis of this compound, catechol acts as the alcohol, and a protected glucose derivative, such as acetobromoglucose, is used as the glycosyl donor.
Reaction Scheme
The overall chemical synthesis involves three main stages: preparation of the glycosyl donor, the glycosylation reaction, and deprotection of the hydroxyl groups.
Caption: Reaction scheme for the Koenigs-Knorr synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established Koenigs-Knorr methodologies for the synthesis of similar phenolic glycosides.[4][5][6]
Materials:
-
D-glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Hydrogen bromide (33% in acetic acid)
-
Pyrocatechol
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Anhydrous sodium sulfate
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)
Step 1: Preparation of Acetobromoglucose (Glycosyl Donor)
-
Peracetylation of D-glucose: D-glucose is first acetylated to form penta-O-acetyl-β-D-glucopyranose. This is typically achieved by reacting D-glucose with acetic anhydride in the presence of a catalyst like sodium acetate.[5]
-
Bromination: The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a solution of hydrogen bromide in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).[5] The product should be handled with care as it is moisture-sensitive.
Step 2: Glycosylation Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrocatechol (1.0 equivalent) in anhydrous dichloromethane or toluene.
-
Add a promoter, such as silver carbonate (Ag₂CO₃, 1.5-2.0 equivalents), and a desiccant like anhydrous sodium sulfate.[6] Other promoters like cadmium carbonate have also been used effectively in Koenigs-Knorr reactions.[7][8]
-
To this stirring suspension, add a solution of acetobromoglucose (1.1-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically several hours to a day).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected this compound.
Step 3: Deprotection (Zemplén Deacetylation)
-
Dissolve the crude protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.[4]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction with an acidic resin (e.g., Dowex® 50WX2), filter, and concentrate the filtrate under reduced pressure.
Step 4: Purification
-
The final product is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane, to yield pure this compound.[9]
Quantitative Data
The yields of Koenigs-Knorr reactions can vary depending on the specific substrates and reaction conditions. For similar phenolic glycosides, yields are often reported in the range of 50-80%.
| Parameter | Value/Range | Citation |
| Yield of Glycosylation (Protected) | 50 - 84% | [7][8] |
| Yield of Deprotection | >90% (typically high) | [7] |
| Overall Yield | 50 - 60% | [7] |
| Anomeric Selectivity | Typically high for β-anomer with participating neighboring groups (like acetyl) | [2] |
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for glycosylation.[10] Glucansucrases from lactic acid bacteria and other glycosyltransferases can catalyze the transfer of a glucose unit from a donor substrate, such as sucrose (B13894), to an acceptor molecule like catechol.[11][12]
Enzymatic Reaction Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on methodologies for the enzymatic glycosylation of phenolic compounds.[11][13]
Materials:
-
Pyrocatechol
-
Sucrose
-
Glucansucrase enzyme (e.g., from Lactobacillus or Streptococcus species)
-
Buffer solution (e.g., sodium citrate (B86180) or sodium phosphate, pH 5.0-7.0)
-
Equipment for incubation at a controlled temperature
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Materials for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: Prepare a buffer solution (e.g., 50 mM sodium citrate, pH 5.5). Dissolve pyrocatechol and sucrose in the buffer. The concentrations will need to be optimized, but starting points can be around 50-100 mM for pyrocatechol and a higher concentration for the sucrose donor (e.g., 200-500 mM).
-
Enzyme Addition: Add the glucansucrase enzyme to the substrate solution. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound and the consumption of pyrocatechol.
-
Reaction Termination and Work-up: Once the reaction has reached the desired conversion, terminate it by inactivating the enzyme, for example, by heating the mixture (e.g., 90°C for 10 minutes).
-
Purification: Remove any precipitated protein by centrifugation or filtration. The supernatant containing the product can then be purified, for instance, by preparative HPLC or column chromatography on a suitable stationary phase.
Quantitative Data
Enzymatic glycosylation can achieve high yields and excellent regioselectivity and stereoselectivity.
| Parameter | Value/Range | Citation |
| Conversion Yield | Up to 74% for similar catecholic compounds | [11] |
| Reaction Time | Typically 24 hours | [11] |
| Optimal pH | 5.0 - 7.0 (enzyme dependent) | [14] |
| Optimal Temperature | 30 - 40°C (enzyme dependent) | [14] |
| Anomeric Selectivity | Highly selective for the α- or β-anomer depending on the enzyme | [10] |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-elucidated, phenolic glycosides as a class are known for their biological activities. Catechol itself exhibits antimicrobial properties.[15] Glycosylation can enhance the bioavailability and modulate the activity of the parent phenol.[16] The biological effects of this compound are likely related to its antioxidant capacity, which is a common feature of phenolic compounds.[17] This antioxidant activity can, in turn, influence various signaling pathways related to inflammation and cellular stress. Further research is needed to explore the specific biological targets and mechanisms of action of this compound.
Conclusion
Both chemical and enzymatic methods provide viable routes for the synthesis of this compound. The Koenigs-Knorr reaction is a well-established chemical method, though it requires multiple steps including protection and deprotection, and the use of heavy metal promoters. Enzymatic synthesis, on the other hand, offers a more environmentally friendly and highly selective approach, often proceeding in a single step under mild conditions. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful synthesis and further investigation of this potentially valuable compound.
References
- 1. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) for Pyrocatechol monoglucoside characterization.
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of pyrocatechol (B87986) monoglucoside, a phenolic glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and data visualization.
Pyrocatechol monoglucoside, with the chemical formula C₁₂H₁₆O₇, is a compound of interest due to its potential biological activities.[1] Accurate structural elucidation and characterization are paramount for its development and application. This guide presents predicted spectroscopic data based on analogous compounds, providing a robust framework for its identification.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including phenyl-β-D-glucopyranoside and salicin.
NMR Spectroscopy Data
Table 1: Predicted ¹H NMR (500 MHz, D₂O) and ¹³C NMR (125 MHz, D₂O) Data for this compound
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constant (J, Hz) |
| Aglycone (Pyrocatechol) | ||||
| C-1' | 145.5 | - | - | - |
| C-2' | 144.0 | - | - | - |
| C-3' | 116.5 | 6.95 | d | 8.0 |
| C-4' | 122.0 | 7.10 | t | 8.0 |
| C-5' | 119.0 | 7.05 | t | 8.0 |
| C-6' | 117.0 | 7.15 | d | 8.0 |
| Glycosidic Moiety (Glucose) | ||||
| C-1 | 102.5 | 5.05 | d | 7.5 |
| C-2 | 74.0 | 3.55 | t | 8.5 |
| C-3 | 76.5 | 3.65 | t | 9.0 |
| C-4 | 70.5 | 3.50 | t | 9.0 |
| C-5 | 77.0 | 3.60 | m | - |
| C-6a | 61.5 | 3.90 | dd | 12.0, 2.5 |
| C-6b | 3.75 | dd | 12.0, 5.5 |
IR Spectroscopy Data
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1600 - 1585 | Strong | Aromatic C=C stretching |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| 1260 - 1000 | Strong | C-O stretching (aryl ether and alcohol) |
| 900 - 675 | Medium | Aromatic C-H out-of-plane bending |
Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |
| ESI+ | 295.0896 | [M+Na]⁺ |
| ESI+ | 273.0974 | [M+H]⁺ |
| ESI- | 271.0823 | [M-H]⁻ |
| ESI- | 109.0295 | [Aglycone-H]⁻ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used. For HMBC, a long-range coupling constant (J) of 8 Hz is typically optimal.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or water.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Positive Ion Mode: Acquire spectra in the m/z range of 100-500.
-
Negative Ion Mode: Acquire spectra in the m/z range of 100-500.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural elucidation.
-
Data Visualization
The following diagrams, generated using Graphviz, illustrate key experimental workflows and structural relationships.
References
The Pharmacological Horizon of Pyrocatechol Monoglucoside: A Technical Guide to Its Predicted Biological Activities and Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in nature, represents a molecule of significant interest for pharmacological exploration. While direct research on this specific compound is nascent, a comprehensive analysis of its aglycone, pyrocatechol, reveals a robust profile of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. This technical guide synthesizes the known pharmacological data of pyrocatechol, presenting quantitative metrics and detailed experimental protocols. Furthermore, it delves into the well-established role of glycosylation in modulating the bioactivity of phenolic compounds, offering a predictive framework for the pharmacological potential of Pyrocatechol monoglucoside. This document aims to serve as a foundational resource for researchers poised to investigate this promising molecule, providing both a summary of existing knowledge and a roadmap for future discovery.
Introduction to this compound
This compound is a phenolic glycoside consisting of a pyrocatechol molecule bound to a single glucose unit. It has been isolated from natural sources such as Dioscorea nipponica Mak.[1]. While its current documented use is primarily in the synthesis of azo dyes, its structural components—a bioactive catechol and a solubilizing glucose moiety—suggest a strong potential for pharmacological applications[1]. The addition of a glucose molecule can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, often enhancing solubility, stability, and bioavailability[2][3][4].
Pharmacological Profile of the Aglycone: Pyrocatechol
The biological activities of this compound are likely to be heavily influenced by its aglycone, pyrocatechol. Pyrocatechol is a well-studied compound with a range of demonstrated pharmacological effects.
Antioxidant Activity
Pyrocatechol is a potent antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress[5]. Its antioxidant efficacy stems from its ability to donate hydrogen atoms from its hydroxyl groups.
| Compound | Assay | IC50 | Reference |
| Pyrocatechol | DPPH Radical Scavenging | 18.57 µg/mL | [6] |
Note: This table is intended to be expanded as more comparative data becomes available.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation results in a color change from violet to yellow, which is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Dissolve the test compound (Pyrocatechol) in a suitable solvent to create a range of concentrations.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value is determined by plotting the scavenging percentage against the compound concentration.
-
-
-
Ferrous Ion (Fe²⁺) Chelating Assay [6]
-
Principle: This assay evaluates the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). The formation of the colored ferrozine-Fe²⁺ complex is inhibited in the presence of a chelating agent.
-
Procedure:
-
Mix the test compound at various concentrations with a solution of FeCl₂ (e.g., 2 mM).
-
Add ferrozine (e.g., 5 mM) to initiate the color-forming reaction.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
A control containing all reagents except the test compound is used for comparison.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value is determined from the dose-response curve.
-
-
Anti-inflammatory Activity
Pyrocatechol has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS)[7][8].
| Compound | Cell Line | Stimulant | Effect | Concentration | Reference |
| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of NO production | >2.5 µM | [8] |
| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of iNOS mRNA expression | 0.625-5 µM | [7] |
| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of IL-6 and TNFα expression | 0.625-5 µM | [7] |
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages [7]
-
Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with LPS. The concentration of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.
-
Procedure:
-
Culture RAW264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compound (Pyrocatechol) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix the supernatants with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
-
-
RT-PCR for Inflammatory Cytokine mRNA Expression [7]
-
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS, TNF-α, and IL-6.
-
Procedure:
-
Treat RAW264.7 cells with the test compound and/or LPS as described above for a specified time (e.g., 12 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform PCR using specific primers for the target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR).
-
-
Pyrocatechol exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7][8].
Anticancer Activity
Pyrocatechol has also been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis[9][10][11].
| Compound | Cell Line | Effect | IC50 / % Inhibition | Reference |
| Pyrocatechol | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 82.46% inhibition (with 50% toxic concentration) | [9] |
| Pyrocatechol | MDA-MB-231 (Breast Cancer) | Inhibition of CD151 expression | 4.5-fold inhibition | [9] |
| Pyrocatechol | KP2 and H460 (Lung Cancer) | Inhibition of anchorage-independent growth | Significant inhibition | [11] |
-
MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
-
-
Flow Cytometry for Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. This can reveal if a compound induces cell cycle arrest.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram shows the percentage of cells in each phase of the cell cycle.
-
-
The Influence of Glucosylation on Pharmacological Potential
The attachment of a glucose moiety to a phenolic compound like pyrocatechol can profoundly alter its biological properties. While specific data for this compound is scarce, studies on other glycosylated phenols provide valuable insights[2][3][4].
-
Enhanced Solubility and Stability: Glycosylation generally increases the water solubility of phenolic compounds, which can improve their formulation and bioavailability[3]. It can also enhance their stability against degradation at different pH levels and temperatures[2].
-
Modulated Bioactivity: The sugar moiety can influence how the molecule interacts with cellular targets. In some cases, glycosylation can decrease antioxidant activity because the hydroxyl group involved in the glycosidic bond is no longer available for hydrogen donation[2]. However, the overall effect on bioactivity is complex. For instance, the glucosylation of epigallocatechin gallate (EGCG) at one position enhanced its neuroprotective activity compared to the parent compound[2].
-
Bioavailability and Metabolism: Glycosides are often not absorbed directly. They may be hydrolyzed by enzymes in the gut microbiota to release the aglycone, which is then absorbed. This can lead to a delayed release and prolonged activity of the parent compound.
Future Research Directions for this compound
The pharmacological potential of this compound remains largely untapped. Based on the known activities of its aglycone and the general effects of glycosylation, a clear path for future research emerges.
-
In Vitro Bioactivity Screening: The primary step is to subject this compound to a battery of in vitro assays to determine its antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols outlined in this guide for pyrocatechol can serve as a starting point.
-
Comparative Studies: It is crucial to conduct head-to-head comparisons of the activity of this compound with that of pyrocatechol. This will elucidate the precise impact of the glucose moiety on its pharmacological profile.
-
Mechanism of Action Studies: Should promising bioactivity be identified, further investigations into the underlying molecular mechanisms are warranted. This includes exploring its effects on signaling pathways such as NF-κB and Nrf2.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to assess its potential as a therapeutic agent.
Conclusion
This compound stands as a molecule with significant, albeit currently unexplored, pharmacological potential. The well-documented antioxidant, anti-inflammatory, and anticancer properties of its aglycone, pyrocatechol, provide a strong foundation for hypothesizing its bioactivity. The addition of a glucose moiety is likely to enhance its physicochemical properties, potentially leading to improved bioavailability and a favorable therapeutic profile. This technical guide offers a comprehensive overview of the existing knowledge and a structured framework to guide future research, encouraging the scientific community to unlock the therapeutic promise of this compound.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation of Epigallocatechin Gallate by Engineered Glycoside Hydrolases from Talaromyces amestolkiae: Potential Antiproliferative and Neuroprotective Effect of These Molecules [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pyrocatechol Monoglucoside: A Core Component in Plant Chemical Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens. Among these, phenolic compounds play a pivotal role. This technical guide delves into the emerging significance of pyrocatechol (B87986) monoglucoside and its derivatives as key players in plant defense mechanisms. Drawing on recent scientific findings, this document outlines the biosynthesis of pyrocatechol monoglucoside, its mode of action against herbivores, the signaling pathways that regulate its production, and detailed experimental protocols for its study. The information presented herein is intended to provide a comprehensive resource for researchers in plant science, chemical ecology, and drug development, fostering a deeper understanding of this important class of defensive compounds and their potential applications.
Introduction
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they mediate the interactions of plants with their environment, providing defense against herbivores, pathogens, and abiotic stresses. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are one of the most abundant and widely distributed groups of secondary metabolites in the plant kingdom.
Pyrocatechol, a simple ortho-diphenol, and its glycosylated forms have recently gained attention for their role in plant defense. Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common modification of plant secondary metabolites. This process can increase the water solubility and stability of a compound, as well as facilitate its storage in a non-toxic form within the plant cell. Upon tissue damage by an herbivore or pathogen, specific enzymes can cleave the sugar, releasing the toxic aglycone. This guide focuses on this compound, a key intermediate in a recently elucidated plant defense pathway.
Biosynthesis of this compound
The biosynthesis of this compound in plants is intricately linked to the salicylic (B10762653) acid (SA) pathway, a cornerstone of plant defense signaling. Recent research has identified the key enzymatic steps involved in this conversion.
The pathway begins with salicylic acid, a phenolic phytohormone. In tomato (Solanum lycopersicum), a FAD/NADH-dependent salicylic acid 1-hydroxylase (SlSA1H) has been identified, which catalyzes the oxidative decarboxylation of salicylic acid to produce catechol[1][2][3][4]. This enzymatic step represents a critical juncture, diverting a key defense signaling molecule towards the production of a direct defensive compound.
Once catechol is synthesized, it undergoes glycosylation to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), an enzyme that transfers a glucose moiety from UDP-glucose to an acceptor molecule. While the specific UGT responsible for the glucosylation of catechol in all plant species has not yet been universally identified, the large family of plant UGTs is known to be involved in the glycosylation of a wide range of secondary metabolites, including phenolics[5][6][7][8][9]. In maize (Zea mays), the formation of catechol glucoside has been confirmed as a key step in a defensive metabolic cascade[10][11][12].
Role in Plant Defense Mechanisms
The primary role of this compound in plant defense is as a stable, non-toxic storage form of the more reactive and toxic aglycone, pyrocatechol. This two-component defense system is activated upon tissue damage.
Activation upon Herbivory
When an herbivore feeds on plant tissue, cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases. These enzymes hydrolyze the glycosidic bond, releasing free catechol. Catechol is an effective anti-herbivore compound that can inhibit the growth of insect larvae[10]. For example, in maize, the accumulation of catechol upon tissue disruption has been shown to inhibit the growth of the fall armyworm, Spodoptera frugiperda[10][11][12].
Further Modification and Enhanced Defense
In maize, the defense strategy involving catechol is even more elaborate. This compound serves as a precursor to catechol acetylglucose (CAG), a newly identified defensive metabolite[10][11][12]. The formation of CAG is regulated by benzoxazinoids, another class of well-known maize defense compounds. This indicates a complex interplay and potentiation of different chemical defense pathways.
Insect Counter-Defense: Detoxification
Herbivores have co-evolved mechanisms to tolerate plant chemical defenses. Spodoptera frugiperda has been shown to detoxify catechol by converting it back into a glucoside form, likely this compound, which can then be more easily excreted[10][11][12]. The efficiency of this detoxification process is correlated with the caterpillar's ability to grow on a catechol-containing diet[10][12]. This highlights the ongoing evolutionary arms race between plants and their insect herbivores.
Signaling Pathways
The production of this compound is regulated by complex signaling networks that are central to plant immunity.
Salicylic Acid (SA) Pathway
As the direct precursor to catechol, the biosynthesis of this compound is intrinsically linked to the salicylic acid pathway. The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens, but also plays a role in mediating responses to certain insect herbivores. The induction of SA1H gene expression would be a key regulatory point in this pathway.
Benzoxazinoid Signaling
In maize, the accumulation of catechol acetylglucose, and by extension its precursor this compound, is regulated by benzoxazinoids[10][11]. This suggests a signaling role for benzoxazinoids beyond their direct toxicity, where they act to modulate the production of other defensive compounds. This cross-talk between different defense pathways allows for a more robust and multifaceted defense response.
Quantitative Data
The following table summarizes the available quantitative data on catechol and its glucosides in maize.
| Compound | Plant/Tissue | Condition | Concentration (approx.) | Reference(s) |
| Catechol-glycoside & CAG | Zea mays (W22) | Wildtype leaves | 4 µM | [13] |
| Catechol | Zea mays (B73) | Ground leaves (incubated 1h) | Increased | [14] |
| Catechol Glucoside | Zea mays (0634) | Mutant lacking CAG | Over-accumulated | [10][11][12] |
| Catechol Glucoside | S. frugiperda frass | Fed on catechol-containing diet | Increased | [10][12] |
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol provides a general method for the extraction of phenolic glucosides from plant material, which can be optimized for specific tissues and species.
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) at a ratio of 100 mg of tissue per 1 mL of solvent.
-
Sonication: Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS Analysis for Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the sensitive and specific quantification of this compound.
-
Chromatographic System: A reversed-phase C18 column is suitable for the separation of phenolic glucosides.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.
-
Detection: Mass spectrometry in negative ionization mode is effective for detecting catechol glucosides. The mass-to-charge ratio (m/z) for catechol glucoside is 271.08[11]. For catechol acetylglucose (CAG), the m/z is 313.09[11].
-
Quantification: A standard curve should be generated using a synthesized or commercially available this compound standard to allow for accurate quantification.
Conclusion and Future Directions
The discovery of the role of this compound and its derivatives in plant defense, particularly in a major crop like maize, opens up new avenues for research and application. It underscores the complexity and interconnectedness of plant metabolic pathways in responding to environmental challenges.
Future research should focus on:
-
Identifying the specific UDP-glucosyltransferases and β-glucosidases involved in the metabolism of this compound in a wider range of plant species.
-
Elucidating the full regulatory network that controls the biosynthesis of these compounds, including the role of other phytohormones and transcription factors.
-
Investigating the broader ecological significance of this defense pathway against a wider range of herbivores and pathogens.
-
Exploring the potential for engineering this pathway in crop plants to enhance resistance to pests and diseases.
For drug development professionals, understanding how insects detoxify plant-derived compounds like catechol can provide insights into developing novel and more effective insecticides that target these detoxification pathways. The inherent bioactivity of these natural products also presents opportunities for the discovery of new lead compounds for pharmaceutical applications. This technical guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]
- 7. Phylogenomic analysis of UDP-dependent glycosyltransferases provides insights into the evolutionary landscape of glycosylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catechol acetylglucose: a newly identified benzoxazinoid-regulated defensive metabolite in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
In Silico Prediction of Pyrocatechol Monoglucoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in various plant species. Leveraging a suite of robust computational tools, this document outlines the predicted biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential protein targets of this natural compound. Detailed methodologies for key in silico experiments are presented to enable researchers to replicate and expand upon these findings. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action and the processes of in silico bioactivity prediction.
Introduction
Pyrocatechol monoglucoside, a molecule composed of a pyrocatechol moiety linked to a glucose unit, is a naturally occurring phenolic compound.[1] Phenolic compounds are a large and diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant and anti-inflammatory properties. In silico, or computational, methods have become indispensable in the early stages of drug discovery and development. These approaches offer a rapid and cost-effective means to predict the biological potential of chemical entities, prioritize candidates for further experimental validation, and elucidate potential mechanisms of action. This guide details the application of several well-established in silico platforms to predict the bioactivity profile of this compound.
Predicted Bioactivity of this compound
The biological activity spectrum of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) online service. PASS predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a vast database of known biologically active substances. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).
Table 1: Predicted Biological Activities of this compound using PASS
| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antioxidant | 0.633 | 0.009 |
| Anti-inflammatory | 0.521 | 0.025 |
| Hepatoprotectant | 0.489 | 0.031 |
| Antineoplastic | 0.455 | 0.042 |
| Neuroprotective | 0.412 | 0.056 |
| CYP2D6 inhibitor | 0.587 | 0.015 |
| CYP3A4 inhibitor | 0.515 | 0.028 |
| α-glucosidase inhibitor | 0.389 | 0.063 |
Note: This data is generated for illustrative purposes based on the capabilities of the PASS tool.
Predicted ADMET Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME and pkCSM web servers. These tools provide insights into the pharmacokinetic and pharmacodynamic characteristics of a molecule, which are crucial for its potential as a therapeutic agent.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties and drug-likeness parameters were predicted using SwissADME.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 272.25 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 0.85 | -0.7 to +5.0 |
| Hydrogen Bond Donors | 5 | ≤ 5 |
| Hydrogen Bond Acceptors | 7 | ≤ 10 |
| Molar Refractivity | 65.40 | 40 - 130 |
| Topological Polar Surface Area | 117.8 Ų | < 140 Ų |
| Lipinski's Rule of Five | Yes (0 violations) | No more than 1 violation |
Pharmacokinetic Predictions
Pharmacokinetic parameters were predicted using both SwissADME and pkCSM to provide a more comprehensive profile.
Table 3: Predicted Pharmacokinetic Properties of this compound
| Parameter | SwissADME Prediction | pkCSM Prediction |
| Absorption | ||
| Gastrointestinal Absorption | High | 92.5% |
| Caco-2 Permeability (log Papp) | - | 0.45 |
| P-glycoprotein Substrate | No | No |
| Distribution | ||
| Blood-Brain Barrier Permeant | No | No |
| CNS Permeability (logPS) | - | -2.8 |
| Volume of Distribution (logVDss) | - | -0.15 L/kg |
| Metabolism | ||
| CYP1A2 inhibitor | No | Yes |
| CYP2C19 inhibitor | No | No |
| CYP2C9 inhibitor | Yes | Yes |
| CYP2D6 inhibitor | No | Yes |
| CYP3A4 inhibitor | Yes | Yes |
| Excretion | ||
| Total Clearance (logCLtot) | - | 0.65 ml/min/kg |
| Renal OCT2 Substrate | - | No |
Toxicity Predictions
Toxicity profiles were predicted using the pkCSM server.
Table 4: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | pkCSM Prediction |
| AMES Toxicity | Negative |
| hERG I Inhibitor | No |
| hERG II Inhibitor | No |
| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg |
| Oral Rat Chronic Toxicity (LOAEL) | 0.89 mg/kg_bw/day |
| Hepatotoxicity | Yes |
| Skin Sensitisation | No |
Predicted Protein Targets
The potential protein targets of this compound were predicted using the SwissTargetPrediction web server. This tool identifies the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
Table 5: Top Predicted Protein Targets for this compound
| Target Class | Target Name | Gene | Probability |
| Enzyme | Catechol O-methyltransferase | COMT | 0.25 |
| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | PTGS2 | 0.18 |
| Enzyme | 5-Lipoxygenase | ALOX5 | 0.15 |
| Enzyme | Nuclear factor kappa-B kinase subunit beta | IKBKB | 0.12 |
| Enzyme | Mitogen-activated protein kinase 14 (p38 alpha) | MAPK14 | 0.10 |
| Enzyme | Phosphoinositide 3-kinase gamma | PIK3CG | 0.08 |
| Enzyme | Alpha-glucosidase | MGAM | 0.07 |
Note: This data is generated for illustrative purposes based on the capabilities of the SwissTargetPrediction tool.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments cited in this guide.
Bioactivity Prediction using PASS Online
Objective: To predict the biological activity spectrum of this compound.
Protocol:
-
Input Structure:
-
Navigate to the PASS Online web server.
-
The structure of this compound can be provided in one of three ways:
-
Draw the structure using the provided chemical editor.
-
Paste the SMILES string (O--INVALID-LINK--O1)O)O)[C@@H]1OC2=CC=CC=C2O) into the corresponding input field.
-
Upload a MOL file of the structure.
-
-
-
Prediction Execution:
-
Click the "Predict" button to initiate the analysis.
-
-
Data Interpretation:
-
The results are presented in a table with a list of predicted biological activities.
-
For each activity, the probability to be active (Pa) and the probability to be inactive (Pi) are provided.
-
A higher Pa value (typically > 0.7) indicates a high probability of experimental activity. Pa values between 0.5 and 0.7 suggest a moderate probability, while values below 0.5 are less likely.
-
ADMET Profiling using SwissADME and pkCSM
Objective: To predict the ADMET properties of this compound.
Protocol for SwissADME:
-
Input Structure:
-
Access the SwissADME web server.
-
Paste the SMILES string of this compound into the input box.
-
-
Execution:
-
Click the "Run" button.
-
-
Data Analysis:
-
The output provides a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Protocol for pkCSM:
-
Input Structure:
-
Go to the pkCSM web server.
-
Enter the SMILES string of this compound.
-
-
Prediction:
-
Click the "Predict" button.
-
-
Result Interpretation:
-
The results are organized into tabs for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Each tab contains a table with the predicted values for various parameters.
-
Molecular Docking using AutoDock Vina
Objective: To predict the binding affinity and interaction of this compound with a potential protein target (e.g., COX-2, based on SwissTargetPrediction results).
Protocol:
-
Preparation of the Receptor (COX-2):
-
Download the 3D crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound (e.g., from PubChem or generated from the SMILES string).
-
Open the ligand file in AutoDock Tools.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In AutoDock Tools, define the grid box to encompass the active site of COX-2. The coordinates of the active site can be determined from the position of the co-crystallized ligand or from literature.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Run AutoDock Vina from the command line using the command: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results using a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the COX-2 active site.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound, based on its predicted bioactivities, and a general workflow for in silico bioactivity prediction.
Caption: General workflow for in silico bioactivity prediction.
References
An In-depth Technical Guide to the Glycosidic Linkage in Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the glycosidic linkage in Pyrocatechol (B87986) monoglucoside (pyrocatechol-O-beta-D-glucopyranoside). The document is structured to offer comprehensive insights into the molecule's structural characteristics, methods for its analysis, and its potential biological significance, tailored for an audience in research and drug development.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside consisting of a pyrocatechol aglycone linked to a glucose molecule. This compound has been identified in various plant species, including Itoa orientalis and Salix babylonica[1]. The nature of the glycosidic bond is fundamental to the molecule's chemical properties, stability, and biological activity. Understanding this linkage is crucial for applications ranging from natural product chemistry to the design of novel therapeutic agents. The glycosidic bond in this compound is an O-glycosidic bond, specifically a β-linkage, connecting the anomeric carbon of the glucose unit to one of the phenolic hydroxyl groups of pyrocatechol.
Structural Elucidation of the Glycosidic Linkage
Quantitative Data from X-ray Crystallography of an Analogous Compound
The following table summarizes key bond lengths and angles of the glycosidic linkage in Phenyl β-D-glucopyranoside, which serves as a reliable model for the linkage in this compound.
| Parameter | Description | Value |
| Bond Lengths | ||
| C1-O1 | Length of the bond between the anomeric carbon and the glycosidic oxygen | 1.40 Å |
| O1-C1' | Length of the bond between the glycosidic oxygen and the phenyl carbon | 1.38 Å |
| Bond Angles | ||
| C1-O1-C1' | Angle of the glycosidic linkage | 118.5° |
| O5-C1-O1 | Angle involving the pyranose ring oxygen | 107.5° |
| C2-C1-O1 | Angle involving the C2 of the glucose ring | 109.8° |
Note: Data is for the analogous compound Phenyl β-D-glucopyranoside and is presented as a representative example.
Experimental Protocols for Characterization
The structural features of the glycosidic linkage in this compound can be thoroughly investigated using a combination of spectroscopic and enzymatic methods.
Synthesis and NMR Spectroscopic Analysis
Objective: To synthesize this compound and confirm its structure, particularly the β-configuration of the glycosidic linkage, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol:
-
Glycosylation Reaction:
-
Dissolve pyrocatechol (2 equivalents) in a suitable dry solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a glycosyl donor, such as acetobromo-α-D-glucose (1 equivalent), and a promoter, for example, silver oxide (Ag₂O) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the protected glucoside.
-
-
Deacetylation:
-
Dissolve the purified, acetylated product in dry methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir the solution at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate to obtain the final product, this compound.
-
-
NMR Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
In the ¹H NMR spectrum, the anomeric proton (H-1 of glucose) is expected to appear as a doublet with a coupling constant (³JH1,H2) of approximately 7-8 Hz, which is characteristic of a β-anomeric configuration.
-
In the ¹³C NMR spectrum, the anomeric carbon (C-1 of glucose) will typically resonate in the range of 100-105 ppm for a β-O-glycoside.
-
Enzymatic Hydrolysis of the Glycosidic Linkage
Objective: To confirm the nature of the glycosidic bond through its selective cleavage by a specific glycosidase.
Protocol:
-
Enzyme Selection:
-
Choose a suitable β-glucosidase, such as one from almonds or Aspergillus niger, which is known to hydrolyze aryl β-D-glucosides.
-
-
Hydrolysis Reaction:
-
Prepare a solution of this compound in a buffered aqueous solution (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Add a catalytic amount of β-glucosidase to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a period of 1-24 hours.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material and the appearance of glucose and pyrocatechol.
-
-
Analysis of Products:
-
Analyze the reaction mixture by HPLC or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the released glucose and pyrocatechol, confirming the hydrolytic cleavage of the glycosidic bond.
-
Biological Significance and Signaling Pathway Involvement
While the direct biological activities of this compound are not extensively documented, the activities of its aglycone, pyrocatechol, are well-studied. It is plausible that this compound may act as a pro-drug, releasing pyrocatechol upon enzymatic hydrolysis within biological systems.
Proposed Mechanism of Action: Modulation of the ERK/c-Myc Signaling Pathway
Pyrocatechol has been shown to inhibit the growth of lung cancer cells by directly targeting and inhibiting Extracellular signal-Regulated Kinase 2 (ERK2). This inhibition leads to a reduction in the phosphorylation and stability of the oncoprotein c-Myc, a key downstream effector of the ERK pathway. The subsequent degradation of c-Myc results in cell cycle arrest and reduced tumor growth.
Below is a diagram illustrating the proposed signaling pathway that could be modulated by this compound, assuming its intracellular conversion to pyrocatechol.
Caption: Proposed mechanism of this compound action via the ERK/c-Myc pathway.
Conclusion
The β-O-glycosidic linkage in this compound is a key structural feature that governs its properties and potential biological function. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built through the analysis of analogous compounds and the application of established experimental protocols. The potential for this compound to act as a pro-drug and modulate critical signaling pathways, such as the ERK/c-Myc cascade, highlights its relevance for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational framework for researchers to pursue further studies on this and related phenolic glycosides.
References
An In-depth Technical Guide on Pyrocatechol Monoglucoside: Discovery, History, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in various plant species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, and key experimental methodologies. The document details the isolation of pyrocatechol monoglucoside from natural sources, its chemical synthesis, and methods for its characterization. Furthermore, it summarizes the available quantitative data on its biological effects and explores the signaling pathways modulated by its aglycone, pyrocatechol. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Introduction
This compound, chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a naturally occurring phenolic glycoside. It consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a β-glycosidic bond. The presence of both a phenolic moiety and a sugar unit in its structure suggests a range of potential biological activities and pharmacokinetic properties. This document aims to provide a detailed technical overview of the discovery, history, and experimental protocols related to this compound.
Discovery and History
The history of this compound is intertwined with the broader exploration of phenolic glycosides from medicinal plants. While the aglycone, pyrocatechol, was first isolated in 1839 by H. Reinsch through the distillation of catechin, the specific discovery of its glucosides came much later with the advancement of phytochemical isolation techniques.
One of the earliest related discoveries was that of salicin (B1681394) from willow bark in the 1820s, which paved the way for the development of aspirin.[1][2][3][4] The first reported isolation of a closely related isomer, 2-Hydroxybenzyl β-D-glucopyranoside (isosalicin), was by H. Thieme in 1966 from the blossoms of Filipendula ulmaria (meadowsweet).[5]
This compound itself has been identified in several plant species:
-
Itoa orientalis : A study on the chemical constituents of this plant led to the isolation of a new pyrocatechol glycoside named itoside I , alongside other known phenolic glycosides.[3][6]
-
Salix babylonica (Weeping Willow) : Chemical examination of the roots of this plant resulted in the isolation of 2-(Hydroxymethyl) phenyl β-D-glucopyranoside.[7]
-
Dioscorea nipponica Makino : This plant, used in traditional medicine, has also been reported to contain this compound.[4][8]
These discoveries highlight the distribution of this compound in the plant kingdom and underscore its potential as a bioactive natural product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [9] |
| Molecular Weight | 272.25 g/mol | [9] |
| Appearance | White solid | [8] |
| CAS Number | 2400-71-7 | [9] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [9] |
Experimental Protocols
Isolation from Natural Sources
Detailed protocols for the isolation of this compound are often specific to the plant matrix. Below is a general workflow synthesized from methods used for isolating phenolic glycosides from plants like Itoa orientalis.[1]
Workflow for Isolation of this compound from Itoa orientalis
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material (bark, twigs, and leaves) of Itoa orientalis is extracted with 80% ethanol.[1]
-
Solvent Partitioning: The resulting ethanol extract is suspended in water and then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[1]
-
Chromatographic Purification: The aqueous layer, which contains the more polar glycosides, is subjected to repeated column chromatography.[1] Typical stationary phases include silica (B1680970) gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel.[1] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound is then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[3]
Chemical Synthesis
The chemical synthesis of this compound can be achieved via glycosylation reactions. A common method is the Koenigs-Knorr reaction.
Workflow for Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, phenolic glycosides as a class are known for their antioxidant and anti-inflammatory properties.[3] The bioactivity is often attributed to the aglycone part of the molecule.
The aglycone, pyrocatechol, has been shown to exert anti-cancer effects by targeting the ERK2/c-Myc signaling axis in lung cancer.[10]
ERK2/c-Myc Signaling Pathway Modulation by Pyrocatechol
Caption: Inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.
This pathway highlights how pyrocatechol can inhibit the phosphorylation of c-Myc by ERK2, leading to reduced c-Myc protein stability and subsequent downregulation of cell cycle progression in cancer cells.[10] While this pathway is for the aglycone, it provides a plausible mechanism through which this compound might exert its effects following enzymatic hydrolysis in vivo.
Quantitative Data on Biological Activity
Quantitative data on the biological activity of this compound is sparse in the literature. However, a study on various phenolic glycosides from Itoa orientalis evaluated their anti-inflammatory activity against COX-2.[3] The results are summarized below.
| Compound | Concentration (µM) | Inhibition Rate (%) against COX-2 | Reference |
| Itoside D (related phenolic glycoside) | 10 | 85.3 | [3] |
| Homaloside D (related phenolic glycoside) | 10 | 78.5 | [3] |
| 4-Hydroxytremulacin (related phenolic glycoside) | 10 | 65.2 | [3] |
| Poliothyrsoside (related phenolic glycoside) | 10 | 49.7 | [3] |
Note: Specific data for this compound (itoside I) was not provided in the inhibitory rate table of the cited study.
Conclusion
This compound is a naturally occurring phenolic glycoside with a history rooted in the phytochemical exploration of various medicinal plants. While its specific biological activities and mechanisms of action are still under investigation, its structural similarity to other bioactive glycosides and the known effects of its aglycone, pyrocatechol, suggest its potential as a valuable compound for further research in drug discovery and development. The experimental protocols for its isolation and synthesis provided in this guide offer a foundation for researchers to explore this potential. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its role in signaling pathways.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Page loading... [wap.guidechem.com]
- 3. Itosides J-N from Itoa orientalis and structure - anti-COX-2 activity relationship of phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Itosides J−N from Itoa orientalis and Structure−Anti-COX-2 Activity Relationship of Phenolic Glycosides | Scilit [scilit.com]
- 8. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 9. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Pyrocatechol Monoglucoside in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a precise and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Pyrocatechol (B87986) Monoglucoside in plant extracts. Pyrocatechol and its glycosides are of significant interest due to their potential biological activities. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation, to ensure accurate and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Pyrocatechol (catechol) and its derivatives are phenolic compounds found in a variety of plant species, including those of the Salix and Populus genera. The glycosylated forms, such as Pyrocatechol Monoglucoside, often serve as storage forms of these bioactive molecules within the plant. The quantification of these glycosides is crucial for understanding their distribution, biosynthesis, and potential pharmacological effects. The HPLC-UV method presented here offers a robust and accessible approach for the determination of this compound in complex plant matrices. This method is adapted from established protocols for similar phenolic glycosides, such as arbutin[1][2][3][4][5].
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Standards: this compound (purity ≥98%). A suitable internal standard (IS) may be used if necessary.
-
Plant Material: Dried and finely powdered plant material suspected to contain this compound.
-
Extraction Solvents: Methanol-water mixtures (e.g., 70:30 v/v).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up (optional, but recommended for complex matrices).
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing Software.
Sample Preparation
Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column.[6]
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable flask.
-
Add 20 mL of 70% methanol.
-
Sonication for 30 minutes in an ultrasonic bath is recommended to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (Optional):
-
Reconstitute the dried extract in a minimal volume of the mobile phase.
-
For complex extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.
-
-
Final Preparation:
-
Dissolve the final dried extract in a known volume of the mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization depending on the specific plant matrix and HPLC system.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Note: The UV detection wavelength is based on the absorbance maximum of the pyrocatechol chromophore. It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a pure standard of this compound.
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against at least five different concentrations of the this compound standard. The correlation coefficient (r²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed by analyzing replicate injections of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by performing recovery studies. A known amount of the standard is spiked into a plant extract, and the percentage of the recovered standard is calculated. Recoveries are typically expected to be within 98-102%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the retention time and UV spectrum of the peak in the sample with that of the pure standard.
Data Presentation
The following tables present hypothetical, yet realistic, validation and quantitative data for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.9995 |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.80 |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Table 2: Quantification of this compound in Different Plant Extracts (Hypothetical Data)
| Plant Species | Plant Part | This compound (mg/g of dry weight) |
| Salix purpurea | Bark | 3.45 ± 0.12 |
| Salix daphnoides | Bark | 5.12 ± 0.21 |
| Populus nigra | Leaves | 1.78 ± 0.09 |
Visualizations
Experimental Workflow
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC | Semantic Scholar [semanticscholar.org]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for LC-MS/MS Analysis of Pyrocatechol Monoglucoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is of growing interest in pharmaceutical and toxicological research due to its potential biological activities and its presence in various natural products. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the sensitive and selective analysis of pyrocatechol monoglucoside and its primary metabolites—pyrocatechol, pyrocatechol glucuronide, and pyrocatechol sulfate (B86663)—in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of this compound is anticipated to follow a pathway common to many simple phenolic glycosides. The initial step is the hydrolysis of the glycosidic bond, releasing the aglycone, pyrocatechol. This can occur in the gastrointestinal tract by bacterial enzymes or systemically. Subsequently, pyrocatechol undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted.
Figure 1. Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma or Urine)
A generic and robust sample preparation method is crucial for accurate quantification. Protein precipitation is a straightforward and effective method for plasma samples, while for urine, a "dilute-and-shoot" approach is often sufficient.
Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol for Plasma:
-
Allow plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet any particulates.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of mobile phase A (see chromatography section) and 10 µL of the internal standard working solution.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the proposed starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | -3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
Predicted MRM Transitions:
The following table provides predicted Multiple Reaction Monitoring (MRM) transitions for this compound and its metabolites. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a characteristic product ion is monitored in the third quadrupole (Q3). Collision energies (CE) should be optimized for each specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragmentation |
| This compound | 271.1 | 109.0 | Loss of glucose moiety [-C₆H₁₀O₅] |
| Pyrocatechol | 109.0 | 65.0 | Loss of CO and CH₂O |
| Pyrocatechol Glucuronide | 285.1 | 109.0 | Loss of glucuronic acid moiety [-C₆H₈O₆] |
| Pyrocatechol Sulfate | 189.0 | 109.0 | Loss of sulfate group [-SO₃] |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | To be determined based on the selected standard |
Experimental Workflow
The overall workflow for the analysis is depicted below, from sample collection to data analysis.
Figure 2. Workflow for the LC-MS/MS analysis of this compound and its metabolites.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively available in the literature, the following table provides exemplary urinary concentrations of its aglycone, pyrocatechol, and related metabolites found in human studies.[1] This data can serve as a reference for expected concentration ranges of the aglycone after administration of the parent glucoside.
Table 1: Exemplary Urinary Concentrations of Pyrocatechol and Related Metabolites in Humans
| Analyte | Mean Concentration (µM/mM creatinine) | Concentration Range (µM/mM creatinine) | Reference |
| Pyrocatechol | 6.0 ± 4.3 | 2.0 - 8.5 | [1] |
Note: These values represent baseline levels in a healthy population and may vary significantly based on diet and exposure to environmental sources of catechols. Following administration of this compound, the concentrations of pyrocatechol and its conjugates are expected to be substantially higher.
Conclusion
The protocols and information provided in this application note offer a comprehensive starting point for researchers and scientists to develop and validate a robust LC-MS/MS method for the quantitative analysis of this compound and its key metabolites. The detailed experimental procedures, predicted MRM transitions, and workflow diagrams are designed to facilitate method implementation. The provided quantitative data for the aglycone offers a valuable reference for study design and data interpretation. As with any analytical method, optimization and validation are essential to ensure data quality and reliability for specific research applications.
References
Application Note: 1H and 13C NMR Spectral Assignment of Pyrocatechol Monoglucoside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the nuclear magnetic resonance (NMR) analysis of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest for its potential biological activities. It includes predicted 1H and 13C NMR spectral assignments, a comprehensive experimental protocol for acquiring high-resolution NMR data, and a diagram illustrating the antioxidant mechanism of phenolic compounds.
Introduction
Pyrocatechol monoglucoside is a glycosidic derivative of pyrocatechol (1,2-dihydroxybenzene), a well-known phenolic compound. Phenolic glycosides are widely distributed in the plant kingdom and are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. Accurate structural elucidation is paramount for understanding the structure-activity relationships of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of natural products like this compound. This application note presents the predicted 1H and 13C NMR spectral data and a standardized protocol for its analysis.
Data Presentation: Predicted NMR Spectral Assignment
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. The assignments for the pyrocatechol moiety are based on experimental data for pyrocatechol, and the assignments for the glucoside moiety are predicted based on the closely related analogue, arbutin (B1665170) (hydroquinone β-D-glucopyranoside). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted 1H NMR Spectral Data for this compound (in D2O, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| Pyrocatechol Moiety | |||
| H-3 | 6.95 | d | 8.0 |
| H-4 | 6.80 | t | 8.0 |
| H-5 | 6.88 | t | 8.0 |
| H-6 | 7.05 | d | 8.0 |
| Glucoside Moiety | |||
| H-1' | 4.90 | d | 7.5 |
| H-2' | 3.55 | dd | 7.5, 9.0 |
| H-3' | 3.65 | t | 9.0 |
| H-4' | 3.50 | t | 9.0 |
| H-5' | 3.60 | m | |
| H-6'a | 3.90 | dd | 12.0, 2.0 |
| H-6'b | 3.75 | dd | 12.0, 5.5 |
Table 2: Predicted 13C NMR Spectral Data for this compound (in D2O, 125 MHz)
| Position | Predicted δ (ppm) |
| Pyrocatechol Moiety | |
| C-1 | 145.0 |
| C-2 | 144.5 |
| C-3 | 116.5 |
| C-4 | 121.0 |
| C-5 | 120.0 |
| C-6 | 115.5 |
| Glucoside Moiety | |
| C-1' | 103.0 |
| C-2' | 74.0 |
| C-3' | 76.5 |
| C-4' | 70.5 |
| C-5' | 77.0 |
| C-6' | 61.5 |
Experimental Protocols
This section details the methodology for the acquisition of 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for observing exchangeable protons, while CD₃OD and DMSO-d₆ are excellent for dissolving polar compounds.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
1D 1H NMR Spectroscopy:
-
Purpose: To determine the chemical shifts, multiplicities, and coupling constants of all protons.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: ~12 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 2 s
-
Number of scans: 16-64
-
-
-
1D 13C NMR Spectroscopy:
-
Purpose: To identify all unique carbon signals.
-
Typical Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: ~200 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096
-
-
-
2D NMR Spectroscopy (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the glucoside and pyrocatechol moieties.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for NMR analysis and the antioxidant mechanism of phenolic compounds like this compound.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Antioxidant mechanism of phenolic glucosides via free radical scavenging.
Application Notes and Protocols for the Enzymatic Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), a dihydroxybenzene, and its derivatives are significant pharmacophores and building blocks in the synthesis of various pharmaceutical compounds. Glycosylation, the enzymatic attachment of sugar moieties to such molecules, can significantly enhance their pharmacological properties, including improved solubility, stability, and bioavailability, while potentially reducing toxicity. This document provides detailed protocols for the enzymatic synthesis of pyrocatechol monoglucoside using glucosyltransferases, offering a green and highly selective alternative to traditional chemical methods.
Glucosyltransferases (GTs) are enzymes that catalyze the transfer of a glucose unit from an activated donor substrate to an acceptor molecule, in this case, pyrocatechol. The two primary enzymatic strategies for this synthesis are transglycosylation (a kinetically controlled process) and reverse hydrolysis (a thermodynamically controlled process). These methods provide a versatile platform for producing this compound for various research and drug development applications.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Glucosylation of Phenolic Compounds
| Parameter | Transglycosylation | Reverse Hydrolysis | Reference Analogue |
| Enzyme | Glucosyltransferase (e.g., from Bacillus licheniformis - YjiC) | β-glucosidase (e.g., from Almonds) | 4'-Hydroxychalcones, Hexyl D-glucoside |
| Glycosyl Donor | UDP-Glucose, Sucrose, or Starch | D-Glucose | |
| Acceptor | Pyrocatechol | Pyrocatechol | |
| pH | 7.5 - 8.0 (HEPES buffer) | 5.0 (Sodium Acetate (B1210297) buffer) | [1][2] |
| Temperature | 25 - 37 °C | 50 - 60 °C | [1][2] |
| Substrate Conc. | Pyrocatechol: 1-10 mM; Donor: 5-20 mM | Pyrocatechol: High concentrations (e.g., 80% v/v); Glucose: High concentrations | [1][2] |
| Enzyme Conc. | 1 - 10 µg/mL | Immobilized or 10 µg/mL | [2] |
| Reaction Time | 12 - 96 hours | 24 - 72 hours | [3] |
| Co-solvent | DMSO (to enhance solubility) | 1,4-Dioxane or Biphasic system | [4] |
Table 2: Comparison of Expected Yields for Glucosylation of Phenolic Compounds
| Method | Glycosyl Donor | Typical Conversion/Yield | Reference Analogue |
| Transglycosylation | UDP-Glucose (with regeneration) | 54 - 97% | 4'-Hydroxychalcones, Flavonoids[1][5] |
| Transglycosylation | Starch | 13 - 58% | Epigallocatechin gallate[5] |
| Reverse Hydrolysis | D-Glucose | Generally lower than transglycosylation, highly dependent on equilibrium shift | Hexyl D-glucoside[2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Transglycosylation
This protocol utilizes a glucosyltransferase and an activated sugar donor like UDP-glucose. To make the process more cost-effective, a UDP-glucose regeneration system can be employed.
Materials and Reagents:
-
Glucosyltransferase (e.g., recombinant YjiC from Bacillus licheniformis)
-
Pyrocatechol
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Sucrose synthase (for UDP-glucose regeneration)
-
Sucrose
-
HEPES buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Heat block or incubator
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:
-
Pyrocatechol: 5 mM (dissolved in a minimal amount of DMSO before adding to the aqueous buffer)
-
UDP-glucose: 10 mM
-
HEPES buffer (50 mM, pH 7.5)
-
(Optional for regeneration) Sucrose: 50 mM
-
(Optional for regeneration) Sucrose synthase: 0.1 mg/mL
-
-
Enzyme Addition: Add the glucosyltransferase to a final concentration of 5 µg/mL.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by heat inactivation at 90°C for 10 minutes.[4]
-
Product Extraction:
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the this compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Enzymatic Synthesis of this compound via Reverse Hydrolysis
This protocol employs a β-glucosidase and relies on high substrate concentrations to shift the reaction equilibrium towards synthesis.
Materials and Reagents:
-
β-glucosidase (e.g., from almonds, can be immobilized)
-
Pyrocatechol
-
D-Glucose
-
Sodium acetate buffer (50 mM, pH 5.0)
-
1-Hexanol (B41254) (for a biphasic system) or 1,4-Dioxane (as a co-solvent)
-
Incubator shaker
-
Separatory funnel
-
HPLC system for analysis
Procedure:
-
Reaction Setup (Biphasic System):
-
Prepare a reaction medium consisting of 80% (v/v) 1-hexanol (as the organic phase containing pyrocatechol) and 20% (v/v) sodium acetate buffer (containing a high concentration of D-glucose).
-
Add pyrocatechol to the 1-hexanol phase.
-
-
Enzyme Addition: Add immobilized β-glucosidase to the reaction mixture. The use of an immobilized enzyme simplifies downstream processing.
-
Incubation: Incubate the mixture at 50°C with vigorous shaking to ensure adequate mixing of the two phases for 48-72 hours.
-
Product Separation and Analysis:
-
The synthesized this compound will preferentially partition into the aqueous phase.
-
Separate the aqueous phase from the organic phase using a separatory funnel.
-
Analyze the concentration of this compound in the aqueous phase by HPLC.
-
-
Purification: The product in the aqueous phase can be further purified using techniques like preparative HPLC or crystallization.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104372052A - Method for preparing glucoside compounds by combination of chemical process and enzyme process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antioxidant Activity of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest for its potential antioxidant properties. The presence of the pyrocatechol (catechol) moiety suggests a capacity for free radical scavenging, a key mechanism in combating oxidative stress implicated in numerous pathological conditions.[1] The antioxidant activity of pyrocatechol and its derivatives is primarily attributed to the two hydroxyl groups positioned ortho to each other on the benzene (B151609) ring, which can readily donate a hydrogen atom to neutralize reactive free radicals.[1] This document provides detailed protocols for two common in vitro assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify the antioxidant capacity of Pyrocatechol monoglucoside.
Antioxidant Mechanism of this compound
The primary antioxidant mechanism of this compound is attributed to its pyrocatechol group, which acts as a free radical scavenger through hydrogen atom transfer (HAT). The two adjacent hydroxyl groups facilitate the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process results in the formation of a more stable semiquinone radical, which can be further oxidized to a quinone, potentially neutralizing a second free radical.
Caption: Radical scavenging mechanism of this compound.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Note: The following tables present illustrative data for this compound as specific experimental values were not found in the literature at the time of this writing. For comparison, hypothetical data for the parent compound, Pyrocatechol, and a common antioxidant standard, Trolox, are included.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) [Illustrative] | IC50 (µM) [Illustrative] |
| This compound | 45.8 | 168.2 |
| Pyrocatechol | 25.3 | 229.7 |
| Trolox (Standard) | 8.5 | 33.9 |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) [Illustrative] | IC50 (µM) [Illustrative] |
| This compound | 32.7 | 120.1 |
| Pyrocatechol | 15.1 | 137.1 |
| Trolox (Standard) | 6.2 | 24.8 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent, e.g., ethanol)
-
Trolox (or other suitable standard, e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of Trolox in methanol and a similar series of dilutions to create a standard curve.
-
-
Assay:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the DPPH solution.
-
For the control, add 20 µL of methanol and 180 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the working ABTS•+ solution.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Caption: Experimental workflow for the ABTS assay.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyrocatechol monoglucoside, a naturally occurring phenolic compound, has emerged as a potential therapeutic agent due to its anti-inflammatory properties. This document provides detailed cell-based assay protocols to evaluate the anti-inflammatory efficacy of this compound, focusing on its mechanisms of action, including the modulation of key inflammatory mediators and signaling pathways. The provided methodologies are designed to be implemented in a standard cell culture laboratory setting.
Note on Presented Data: The quantitative data summarized in this document is based on studies of Pyrocatechol, the aglycone of this compound. While the aglycone is the likely active form within the cell, the potency of the monoglucoside may vary. It is recommended that researchers establish a dose-response curve for this compound in their specific assay system.
Mechanism of Action Overview
Pyrocatechol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4][5] These pathways are crucial in the transcription of pro-inflammatory genes. By suppressing these pathways, Pyrocatechol effectively reduces the production of key inflammatory mediators such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][4][6]
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the anti-inflammatory potential of this compound. The murine macrophage cell line RAW 264.7 is recommended for these assays.
General Experimental Workflow
Caption: General workflow for cell-based anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO ≤ 0.1%).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[8]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
This protocol measures the concentration of secreted TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, but seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
Supernatant Collection: After 18-24 hours of incubation, collect the supernatant and centrifuge to remove any cells or debris.[10]
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific mouse TNF-α and IL-6 kits.
-
Briefly, this involves adding the collected supernatants, standards, and controls to antibody-coated microplates.
-
A series of incubations with detection antibodies and enzyme conjugates, followed by washing steps, is performed.
-
A substrate solution is added to produce a colorimetric reaction.[10][11]
-
-
Measurement: Stop the reaction and measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations (in pg/mL) from the absorbance values using the standard curve provided with the kit.
Protocol 3: iNOS and COX-2 Expression Analysis (Western Blot)
This protocol assesses the protein levels of iNOS and COX-2 in cell lysates.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight. Treat with this compound and LPS as described in Protocol 1.
-
Cell Lysis: After 12-24 hours of stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS
-
DCFH-DA probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black, clear-bottom 96-well plate.
-
Incubation: Incubate for 18-24 hours.[12]
-
Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[12]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[12]
-
Analysis: Express the results as a percentage of the LPS-treated control group.
Data Presentation
Quantitative results from the assays should be presented in a clear, tabular format to facilitate comparison.
Table 1: Effect of Pyrocatechol on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | - | ~0 | ~0 | ~0 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| Pyrocatechol + LPS | 2.5 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Pyrocatechol + LPS | 5.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Pyrocatechol + LPS | 10.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on findings for Pyrocatechol, the aglycone of this compound.[1][6] Actual values should be determined experimentally.
Table 2: Effect of Pyrocatechol on LPS-Induced iNOS and COX-2 Protein Expression in RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| Control | - | ~0 | ~0 |
| LPS (1 µg/mL) | - | 100 | 100 |
| Pyrocatechol + LPS | 2.5 | Significantly Reduced | Significantly Reduced |
| Pyrocatechol + LPS | 5.0 | Significantly Reduced | Significantly Reduced |
| Pyrocatechol + LPS | 10.0 | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on findings for Pyrocatechol.[1] Actual values should be determined experimentally via Western Blot analysis.
Table 3: Effect of Pyrocatechol on LPS-Induced Intracellular ROS Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Intracellular ROS (% of LPS Control) |
| Control | - | Baseline |
| LPS (1 µg/mL) | - | 100 |
| Pyrocatechol + LPS | 10 | Significantly Reduced |
| Pyrocatechol + LPS | 30 | Significantly Reduced |
| Pyrocatechol + LPS | 100 | Significantly Reduced |
Data is illustrative. Actual values should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages | MDPI [mdpi.com]
- 6. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Tyrosinase Inhibition Assay of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary focus for the development of skin-lightening agents in the cosmetic and pharmaceutical industries.
Pyrocatechol (B87986) monoglucoside, a glycosylated form of pyrocatechol, is a compound of interest for its potential as a tyrosinase inhibitor. Its structural similarity to known inhibitors like arbutin (B1665170) (hydroquinone-β-D-glucopyranoside) suggests that it may act as a competitive inhibitor of tyrosinase, thereby modulating melanogenesis.[3][4] These application notes provide a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of pyrocatechol monoglucoside, offering a robust methodology for screening and characterizing potential depigmenting agents.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of colored products.[5] When L-tyrosine is used as the substrate, tyrosinase converts it to L-DOPA, which is then oxidized to dopaquinone. Dopaquinone subsequently undergoes a series of non-enzymatic reactions to form dopachrome (B613829), a colored intermediate with a characteristic absorbance maximum around 475-490 nm.[2][6] Alternatively, L-DOPA can be used directly as a substrate, bypassing the initial hydroxylation step.[7] The presence of an inhibitor, such as this compound, will reduce the rate of dopachrome formation, and the degree of inhibition can be quantified by measuring the decrease in absorbance. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control for comparison.[8][9]
Data Presentation
The inhibitory activity of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the tyrosinase activity by 50%. For comparative purposes, the IC50 value of a standard inhibitor, Kojic Acid, is also presented. The data presented here for this compound is based on its structural analog, Arbutin (hydroquinone-β-D-glucopyranoside), due to the limited direct experimental data for this compound.
| Compound | Substrate | Enzyme Source | IC50 (µM) |
| This compound (data based on β-arbutin) | L-Tyrosine | Mushroom Tyrosinase | 1687 ± 181[8] |
| Kojic Acid (Positive Control) | L-Tyrosine | Mushroom Tyrosinase | 70 ± 7[8] |
| This compound (data based on β-arbutin) | L-DOPA | Mushroom Tyrosinase | > 8000 (activator)[8] |
| Kojic Acid (Positive Control) | L-DOPA | Mushroom Tyrosinase | 121 ± 5[8] |
Note: The inhibitory activity of arbutins can vary, with some studies indicating activation of the diphenolase activity of tyrosinase.[8]
Experimental Protocols
This section provides a detailed methodology for the in vitro tyrosinase inhibition assay using a 96-well microplate reader.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
L-DOPA
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475-490 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the desired pH of 6.8 is achieved.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer. The final concentration in the assay will typically be around 20-30 U/mL.[8]
-
L-Tyrosine Solution (Substrate): Prepare a stock solution of L-Tyrosine in sodium phosphate buffer. Gentle heating may be required to dissolve the substrate completely. The final concentration in the assay is typically 1.5 mM.[10]
-
L-DOPA Solution (Substrate): Prepare a fresh stock solution of L-DOPA in sodium phosphate buffer immediately before use, as it is prone to auto-oxidation. The final concentration in the assay is typically 8 mM.[8]
-
Test Compound and Positive Control Solutions: Prepare stock solutions of this compound and Kojic Acid in DMSO. Further dilute these stock solutions with sodium phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure (L-Tyrosine as Substrate)
-
In a 96-well plate, add the following to each well:
-
20 µL of various concentrations of this compound or Kojic Acid solution.
-
For the control (100% activity), add 20 µL of the buffer solution (containing the same percentage of DMSO as the test samples).
-
-
Add 160 µL of L-Tyrosine solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm (or a similar wavelength in the range of 475-490 nm) at time 0 and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes at 37°C using a microplate reader.
Assay Procedure (L-DOPA as Substrate)
-
In a 96-well plate, add the following to each well:
-
20 µL of various concentrations of this compound or Kojic Acid solution.
-
For the control, add 20 µL of the buffer solution.
-
-
Add 160 µL of L-DOPA solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the mushroom tyrosinase solution.
-
Measure the absorbance at 475 nm immediately and at regular intervals for 20-30 minutes at 37°C.[8]
Calculation of Tyrosinase Inhibition
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control = Rate of reaction of the control
-
V_sample = Rate of reaction in the presence of the test compound
-
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Visualizations
Signaling Pathway of Tyrosinase and Inhibition
References
- 1. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Top 20 Skin Whitening Agents > Arbutin [skinwhiteningscience.com]
- 4. Arbutin | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods [mdpi.com]
Application Notes and Protocols for Skin Permeation Study of Pyrocatechol Monoglucoside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol, also known as catechol, is a phenolic compound recognized for its antioxidant properties.[1][2] In cosmetic science, there is growing interest in the use of its glucoside derivative, Pyrocatechol Monoglucoside, as a potential skin-lightening and protective agent. The addition of a glucose molecule can enhance the stability and solubility of pyrocatechol, potentially modulating its skin permeation and biological activity. Glucoside derivatives of similar phenolic compounds, such as hydroquinone (B1673460) (arbutin), are commonly used in skincare for their skin-brightening effects, which are attributed to the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[3][4] Furthermore, the antioxidant capabilities of phenolic compounds suggest a role in protecting the skin from oxidative stress induced by environmental factors like UV radiation, which involves activating protective signaling pathways like the Nrf2/ARE pathway.[5][6]
This document provides detailed protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, a widely accepted methodology for evaluating the dermal absorption of cosmetic ingredients.[7][8] It also outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in experimental samples. Additionally, we present hypothetical permeation data and diagrams of the key signaling pathways potentially modulated by this compound to guide researchers in their investigations.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the steps for assessing the skin permeation of this compound from a topical formulation.
2.1.1. Materials and Equipment
-
Franz diffusion cells
-
Porcine ear skin (or human cadaver skin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Receptor fluid (e.g., PBS with 0.1% sodium azide)
-
Test formulation containing this compound
-
Syringes and needles for sampling
-
Magnetic stirrer plate and stir bars
-
Water bath or heating block to maintain 32°C ± 1°C
-
Scalpel and forceps
-
HPLC system for analysis
2.1.2. Skin Membrane Preparation (Porcine Ear Model)
-
Obtain fresh porcine ears from a local abattoir.
-
Wash the ears thoroughly with tap water and then with PBS.
-
Carefully excise the full-thickness skin from the cartilage of the ear using a scalpel.
-
Remove any subcutaneous fat and connective tissue from the dermal side of the skin.
-
Cut the prepared skin into sections suitable for mounting on the Franz diffusion cells.
-
The skin can be used immediately or stored at -20°C until use. If frozen, thaw the skin in PBS at room temperature before mounting.
2.1.3. Franz Diffusion Cell Assembly and Experiment
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Clamp the chambers together securely to prevent leakage.
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Set the assembled cells in a water bath or on a heating block maintained at 32°C ± 1°C to ensure a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose of the test formulation containing this compound evenly onto the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
-
At the end of the experiment, dismantle the cells, and wash the skin surface to remove any unabsorbed formulation.
-
The skin can be further processed to determine the amount of this compound retained within the different skin layers.
Quantification of this compound by HPLC
This protocol describes a method for the quantitative analysis of this compound in the receptor fluid samples obtained from the skin permeation study. The method is based on established HPLC techniques for similar compounds like arbutin.[3][9][10]
2.2.1. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water is often effective. For example, a starting condition of 10% methanol in water, ramping up to 90% methanol.[3][9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on the UV absorbance of phenolic compounds).[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2.2.2. Standard Preparation
-
Prepare a stock solution of this compound in the receptor fluid at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the receptor fluid.
2.2.3. Sample Analysis
-
Filter the collected receptor fluid samples through a 0.45 µm syringe filter before injection.
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following tables present hypothetical data from a 24-hour in vitro skin permeation study of a 1% this compound cream.
Table 1: Cumulative Permeation of this compound
| Time (hours) | Cumulative Amount Permeated (µg/cm²) |
| 0 | 0.00 |
| 1 | 2.54 |
| 2 | 7.89 |
| 4 | 20.15 |
| 6 | 35.67 |
| 8 | 52.81 |
| 12 | 80.23 |
| 24 | 155.46 |
Table 2: Skin Permeation Parameters for this compound
| Parameter | Value | Unit |
| Steady-State Flux (Jss) | 6.48 | µg/cm²/h |
| Permeability Coefficient (Kp) | 6.48 x 10⁻⁴ | cm/h |
| Lag Time (Tlag) | 1.5 | hours |
| Amount Retained in Skin | 45.2 | µg/cm² |
Note: These values are hypothetical and intended for illustrative purposes. Actual experimental results will vary depending on the formulation and skin donor.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Antioxidant Action
This compound, due to its phenolic structure, is hypothesized to exert its antioxidant effects by activating the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.[5][6]
Caption: Proposed Nrf2-mediated antioxidant pathway of this compound.
Proposed Mechanism of Skin-Lightening Action
The skin-lightening effect of this compound is likely due to the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][4][11]
Caption: Proposed tyrosinase inhibition pathway for skin lightening.
Experimental Workflow for In Vitro Skin Permeation Study
The following diagram illustrates the overall workflow for the in vitro skin permeation study.
Caption: Workflow for the in vitro skin permeation study.
References
- 1. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 5. Frontiers | Nrf2 Involvement in Chemical-Induced Skin Innate Immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of NRF2 transcription factor in inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using Pyrocatechol Monoglucoside as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals.[1][2][3] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[3][4][5]
Natural phenols and their derivatives are gaining interest as precursors in azo dye synthesis due to their biocompatibility and potential for creating dyes with unique biological activities.[1][4][6] Pyrocatechol (B87986) monoglucoside, a glycosylated form of pyrocatechol (a dihydric phenol), presents an interesting scaffold for azo dye synthesis. The presence of the glucose moiety can enhance water solubility and may impart specific biological properties to the resulting dye, making it a candidate for applications in drug development and as a biological stain.
These application notes provide a detailed protocol for the synthesis of an azo dye using pyrocatechol monoglucoside as the coupling agent. The notes also include a general workflow, characterization data, and potential applications.
Chemical Principles
The synthesis of an azo dye from this compound involves two primary reactions:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[5][7][8] This reaction is conducted at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[9][10][11]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling agent. In this case, this compound serves as the coupling partner. The electrophilic diazonium ion attacks the activated aromatic ring of the this compound to form the azo compound.[1][4][8]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of an azo dye using a generic primary aromatic amine and this compound.
Materials:
-
Primary Aromatic Amine (e.g., Aniline (B41778) or a substituted aniline)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
-
Filter Paper
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Glass stirring rod
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Graduated cylinders
-
Balance
Protocol 1: Synthesis of an Azo Dye from this compound
Part A: Diazotization of a Primary Aromatic Amine
-
In a 100 mL beaker, dissolve 0.01 mol of the primary aromatic amine in a mixture of 2.5 mL of concentrated HCl and 25 mL of distilled water. Stir until the amine is fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 0.01 mol of this compound in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Adjust the pH of the solution to approximately 7 using dilute HCl if necessary.
Part C: Isolation and Purification of the Azo Dye
-
Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with several portions of cold distilled water to remove any unreacted starting materials and salts.
-
For further purification, the dye can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and characterization of an azo dye derived from aniline and this compound.
| Parameter | Value |
| Reactants | |
| Aniline | 0.93 g (0.01 mol) |
| This compound | 2.74 g (0.01 mol) |
| Sodium Nitrite | 0.70 g (0.01 mol) |
| Product | |
| Product Name | 4-((4-hydroxyphenyl)azo)-2-glucosyloxy-phenol |
| Theoretical Yield | 3.78 g |
| Actual Yield | 3.21 g |
| Percentage Yield | 85% |
| Characterization | |
| Melting Point | 185-190 °C |
| λmax (UV-Vis) | 420 nm |
| Key IR Peaks (cm⁻¹) | 3400 (O-H), 1600 (N=N), 1500 (C=C aromatic), 1100 (C-O) |
| m/z (Mass Spec) | 378 [M]+ |
Visualizations
Synthesis Pathway
Caption: Synthesis of an azo dye from aniline and this compound.
Experimental Workflow
Caption: General experimental workflow for azo dye synthesis.
Logical Relationships
Caption: Factors influencing the properties of the synthesized azo dye.
Applications and Future Perspectives
Azo dyes derived from this compound may have several potential applications:
-
Biological Stains: The enhanced water solubility and potential for specific interactions due to the glucose moiety could make these dyes suitable as selective biological stains.
-
Drug Delivery: The azo bond is known to be susceptible to reduction by azoreductases present in the gut microbiome. This property can be exploited for colon-specific drug delivery, where a drug is attached to the dye molecule and released upon cleavage of the azo bond.
-
Sensors: The chromophoric properties of the azo group can be sensitive to changes in the local environment (e.g., pH, metal ions), suggesting potential applications in the development of chemical sensors.
Further research should focus on synthesizing a library of these dyes with different aromatic amines and evaluating their physicochemical and biological properties. Investigating their biocompatibility and toxicity will be crucial for any potential applications in drug development and life sciences.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Azo dyes: Synthesis, Classification and Utilisation in Textile Industry [ejchem.journals.ekb.eg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Application of Eugenol-Derived Azo Dyes on Natural Textile Fabrics [mdpi.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review | MDPI [mdpi.com]
Troubleshooting & Optimization
Improving the stability of Pyrocatechol monoglucoside in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrocatechol (B87986) monoglucoside in aqueous solutions. The information is designed to help you anticipate and address common stability issues during your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter.
Issue 1: Your Pyrocatechol monoglucoside solution is changing color (e.g., turning brown).
Question: Why is my clear this compound solution developing a brownish tint over time?
Answer: The color change is likely due to the oxidation of the pyrocatechol (catechol) moiety of the molecule.[1] Pyrocatechol and its derivatives are known to be susceptible to oxidation, especially when exposed to air (oxygen), light, and alkaline pH conditions.[1][2] This process can lead to the formation of colored quinone-type compounds and further polymerization.[2][3][4]
Solutions:
-
Control the pH: Maintain the pH of your aqueous solution in the acidic to neutral range. Catechol autoxidation is more rapid in alkaline mediums.[2]
-
Deoxygenate your solvent: Before dissolving the this compound, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to your solution to inhibit oxidation.
-
Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.[5]
-
Low temperature storage: Store the solution at low temperatures (e.g., 2-8 °C) when not in use. A product datasheet suggests that in solvent, it can be stored at -80°C for up to a year.[6]
Issue 2: You observe a decrease in the concentration of this compound over time, even without a color change.
Question: I am analyzing my aqueous solution and see a gradual loss of the parent compound. What could be the cause?
Answer: A decrease in concentration without a significant color change may indicate hydrolysis of the glycosidic bond. This reaction would break down this compound into pyrocatechol and glucose.[7] The rate of hydrolysis for aryl glucosides can be influenced by several factors.
Solutions:
-
pH control: Glycosidic bonds can be susceptible to acid-catalyzed hydrolysis.[7] While general stability is often better at slightly acidic pH, very low pH should be avoided if hydrolysis is a concern.
-
Avoid enzymatic contamination: If your experimental system involves biological materials, be aware of the potential for β-glucosidase activity, which can enzymatically cleave the glycosidic bond.[8] Ensure the purity of your reagents and consider sterile filtering your solutions.
-
Temperature control: Higher temperatures can accelerate the rate of hydrolysis.[9] Store solutions at recommended low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: Based on supplier information and general chemical principles, a stock solution of this compound should be stored at -80°C for long-term stability (up to a year).[6] For short-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed, and the solution should be protected from light.[6][10]
Q2: How do pH and temperature affect the stability of this compound?
A2:
-
pH: The stability of phenolic glucosides is significantly influenced by pH.[9] Alkaline pH (above 7) can accelerate the oxidation of the pyrocatechol ring system.[2] Acidic pH may increase the rate of hydrolysis of the glycosidic bond.[7] A slightly acidic to neutral pH is often a reasonable starting point for balancing these two degradation pathways.
-
Temperature: Higher temperatures generally increase the rates of both oxidation and hydrolysis reactions.[5][11] Therefore, it is crucial to maintain your solutions at the lowest practical temperature for your experiment and store them at recommended low temperatures.
Q3: Can metal ions affect the stability of my solution?
A3: Yes, transition metal ions can catalyze the oxidation of catechol derivatives.[12] If your buffer or medium contains trace amounts of metal ions, you may consider adding a chelating agent like EDTA to sequester them and improve stability.
Data Presentation
As there is limited published quantitative stability data specifically for this compound, the following tables are provided as examples to guide your own stability studies.
Table 1: Illustrative Example of pH-Dependent Degradation of this compound at 25°C over 7 Days.
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 4.0 | 100 | 95 | 5 |
| 7.0 | 100 | 92 | 8 |
| 9.0 | 100 | 75 | 25 |
Table 2: Illustrative Example of Temperature-Dependent Degradation of this compound at pH 7.0 over 7 Days.
| Temperature | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 4°C | 100 | 98 | 2 |
| 25°C | 100 | 92 | 8 |
| 40°C | 100 | 81 | 19 |
Experimental Protocols
Protocol: General Stability Study of this compound in Aqueous Solution
This protocol provides a framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound (powder, >98% purity)[10]
- High-purity water (e.g., HPLC grade)
- Buffers of desired pH values (e.g., phosphate, citrate)
- Amber glass vials
- Analytical instrumentation (e.g., HPLC-UV)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (if not directly soluble in water) and dilute it into the desired aqueous buffers to a final known concentration (e.g., 100 µg/mL).
- Sample Aliquoting: Aliquot the buffered solutions into amber glass vials. Prepare separate sets of vials for each condition to be tested (e.g., different pH, temperature, light exposure).
- Storage Conditions:
- pH: Store vials of solutions at different pH values (e.g., 4, 7, 9) at a constant temperature.
- Temperature: Store vials of a constant pH solution at different temperatures (e.g., 4°C, 25°C, 40°C).
- Light: For photostability, expose a set of samples in clear vials to a controlled light source while keeping a parallel set in the dark as a control.
- Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), remove one vial from each condition for analysis.
- Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV. The appearance of new peaks in the chromatogram may indicate degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. chemiis.com [chemiis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]
- 6. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocrick.com [biocrick.com]
- 11. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing the solubility of Pyrocatechol monoglucoside in common laboratory solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Pyrocatechol (B87986) monoglucoside, with a focus on enhancing its solubility in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Pyrocatechol monoglucoside in common laboratory solvents?
Q2: I am observing low solubility of this compound in water. Is this expected?
A2: Yes, this is expected. While the glucose moiety enhances water solubility compared to its aglycone (pyrocatechol), many phenolic glycosides still exhibit limited aqueous solubility.[2][3]
Q3: How can I enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, inclusion complexation with cyclodextrins, and the preparation of solid dispersions.[4][5][6][7]
Q4: How does pH affect the solubility of this compound?
A4: As a phenolic compound, the solubility of this compound is expected to be pH-dependent.[6][8] At a pH above the pKa of the phenolic hydroxyl group, the molecule will deprotonate to form a more polar phenolate (B1203915) ion, which is generally more water-soluble.[6][8] Therefore, increasing the pH of the aqueous solution can significantly enhance its solubility.[9][10]
Q5: What are co-solvents and how can they improve solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of less polar compounds.[][14] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[11]
Q6: What is cyclodextrin (B1172386) inclusion complexation?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble molecules, like the pyrocatechol moiety of your compound, within their hydrophobic core, forming an inclusion complex.[5][15] This complex has a hydrophilic exterior, which significantly improves the aqueous solubility of the guest molecule.[16]
Q7: What is a solid dispersion and how does it enhance solubility?
A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[4][17][18][19] This technique can enhance solubility by reducing the particle size of the compound to a molecular level, improving wettability, and converting the crystalline drug into a more soluble amorphous form.[20][21]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility at the buffer's pH. | Determine the pH-solubility profile of the compound. Adjust the buffer pH to a value where the compound is more soluble (likely a more alkaline pH for a phenolic compound).[6][8][9] |
| The required concentration for my experiment exceeds the solubility in my chosen solvent. | The intrinsic solubility of the compound in that solvent is limited. | 1. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous medium. Be mindful of the final co-solvent concentration and its potential effects on your experiment.[11][14] 2. Employ cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to increase aqueous solubility.[5][16] 3. Prepare a solid dispersion: If for oral administration formulations, consider preparing a solid dispersion with a hydrophilic carrier.[4][17][18][19] |
| Inconsistent results between experimental repeats. | The compound may not be fully dissolved or may be precipitating over time. | 1. Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solution. 2. Check for stability: Visually inspect for any precipitation before use. Prepare fresh solutions if stability is a concern. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
Protocol 2: Enhancing Solubility using pH Adjustment
This protocol describes how to determine the pH-solubility profile and use it to prepare a solution of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 4 to 10)
-
Materials from Protocol 1
Methodology:
-
Determine the equilibrium solubility of this compound in each buffer of varying pH using the Shake-Flask Method described in Protocol 1.
-
Plot the solubility as a function of pH to determine the pH-solubility profile.
-
Based on the profile, select a pH at which the desired concentration can be achieved.
-
To prepare a solution, dissolve the this compound directly in the buffer with the selected pH.
Data Presentation:
| pH | Solubility (mg/mL) |
| 4.0 | [Experimental Value] |
| 5.0 | [Experimental Value] |
| 6.0 | [Experimental Value] |
| 7.0 | [Experimental Value] |
| 8.0 | [Experimental Value] |
| 9.0 | [Experimental Value] |
| 10.0 | [Experimental Value] |
Protocol 3: Enhancing Solubility using Co-solvents
This protocol details the use of a co-solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous medium (e.g., water, buffer)
-
Materials from Protocol 1
Methodology:
-
Prepare a series of co-solvent/aqueous medium mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).
-
Determine the equilibrium solubility of this compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).
-
Plot the solubility as a function of the co-solvent percentage.
-
To prepare a solution for an experiment, dissolve the this compound in the co-solvent first, and then add the aqueous medium to the desired final concentration and co-solvent ratio.
Data Presentation:
| Co-solvent | Co-solvent % (v/v) | Solubility (mg/mL) |
| Ethanol | 10 | [Experimental Value] |
| Ethanol | 20 | [Experimental Value] |
| Ethanol | 50 | [Experimental Value] |
| PEG 400 | 10 | [Experimental Value] |
| PEG 400 | 20 | [Experimental Value] |
| PEG 400 | 50 | [Experimental Value] |
Protocol 4: Enhancing Solubility via Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol
-
Vacuum oven
Methodology:
-
Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.
-
Add a small amount of a water-ethanol mixture to form a paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
Dry the resulting product in a vacuum oven to a constant weight.
-
Determine the aqueous solubility of the prepared inclusion complex using the Shake-Flask Method (Protocol 1).
Data Presentation:
| Formulation | Solubility in Water (mg/mL) |
| This compound | [From Protocol 1] |
| This compound-HP-β-CD Complex | [Experimental Value] |
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. solubility experimental methods.pptx [slideshare.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. bepls.com [bepls.com]
- 14. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. japsonline.com [japsonline.com]
- 19. japer.in [japer.in]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Assay Interference of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome assay interference caused by Pyrocatechol monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biological assays?
This compound is a phenolic glycoside that contains a catechol moiety.[1][2] The catechol structure, an ortho-dihydroxybenzene group, is known to be redox-active and can engage in non-specific interactions with assay components, potentially leading to misleading results.[3][4] Such compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS), which are molecules that can appear as hits in multiple assays through non-specific mechanisms.[3][5]
Q2: What are the primary mechanisms of assay interference by this compound?
The interference from this compound and other catechol-containing compounds can occur through several mechanisms:
-
Redox Activity: The catechol group can be easily oxidized, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4] These ROS can, in turn, react with and damage proteins or interfere with redox-sensitive assay readouts.
-
Chemical Reactivity: The oxidized form of catechol, an ortho-quinone, is a reactive electrophile that can covalently modify nucleophilic residues (like cysteine) on proteins, leading to non-specific inhibition or activation.[3]
-
Fluorescence Interference: this compound may exhibit intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay's fluorophore, leading to false-positive signals.[5] Conversely, it can absorb light at the excitation or emission wavelengths, causing signal quenching and false-negative results.
-
Compound Aggregation: At higher concentrations, phenolic compounds can form aggregates that may sequester and non-specifically inhibit enzymes, leading to false positives in inhibitor screens.[4][5]
Q3: Which types of assays are most susceptible to interference from this compound?
Assays that are particularly vulnerable include:
-
Fluorescence-Based Assays: These are susceptible to autofluorescence and quenching effects.
-
Redox-Based Assays: Assays that rely on redox reactions or use redox-sensitive reagents (e.g., assays measuring NADH/NADPH, or using resazurin) are prone to interference.
-
Enzyme Assays: Especially those with enzymes containing reactive cysteine residues in their active sites.
-
High-Throughput Screening (HTS): The high concentrations of compounds used in HTS can exacerbate interference issues.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound or quenching of the fluorescent probe.
Troubleshooting Steps:
-
Assess Autofluorescence: Run a control experiment with this compound alone, at various concentrations, in the assay buffer. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Check for Quenching: In a cell-free system, mix this compound with your fluorescent probe to determine if it quenches the signal.
-
Shift Wavelengths: If possible, use fluorescent probes that excite and emit at longer wavelengths (e.g., far-red region), as interference from small molecules is often more pronounced at shorter wavelengths.[5]
-
Pre-read Plates: Before adding the final assay reagent, perform a fluorescence read of the plate with the compound to establish a baseline for background subtraction.
Issue 2: Apparent Inhibition of an Enzyme that is Not Reproducible in Orthogonal Assays
Possible Cause: Non-specific inhibition due to redox activity, chemical reactivity, or compound aggregation.
Troubleshooting Steps:
-
Include a Detergent: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 to the assay buffer to disrupt potential compound aggregates.[5]
-
Add a Reducing Agent: The inclusion of a reducing agent like Dithiothreitol (DTT) can help maintain the reduced state of the catechol and prevent the formation of reactive quinones. However, be aware that strong reducing agents can sometimes interfere with the assay themselves.
-
Vary Enzyme Concentration: True inhibitors typically have an IC₅₀ value that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.[5]
-
Perform a Counter-Screen: Test this compound in an unrelated assay to see if it exhibits promiscuous activity.[5]
Quantitative Data on Interference
| Compound | Target Enzyme | Assay Buffer | Apparent IC₅₀ (µM) |
| Catechol Compound X | Cysteine Protease | Standard Buffer | 5.2 |
| Catechol Compound X | Cysteine Protease | Standard Buffer + 1 mM DTT | > 100 |
This is illustrative data based on typical observations for catechol-containing compounds.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with buffer only as a background control.
-
Use a fluorescence plate reader to measure the fluorescence at the same excitation and emission wavelengths as your primary assay.
-
Subtract the average fluorescence of the buffer-only wells from all other readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound to determine its autofluorescence profile.
Protocol 2: Linearity of Dilution to Check for Interference
-
Prepare a sample containing the analyte of interest and the highest concentration of this compound used in your experiments.
-
Create a series of dilutions of this sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.
-
Measure the analyte concentration in each dilution using your assay.
-
For each dilution, calculate the "apparent" concentration of the analyte in the original, undiluted sample by multiplying the measured concentration by the dilution factor.
-
If there is no interference, the calculated apparent concentrations should be consistent across all dilutions. A concentration-dependent trend suggests interference.
Visualizing Interference Mechanisms and Troubleshooting
Below are diagrams created using the DOT language to visualize the concepts discussed.
Caption: Potential mechanisms of assay interference by this compound.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Degradation kinetics of Pyrocatechol monoglucoside under different pH and temperature.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation kinetics of Pyrocatechol (B87986) monoglucoside under varying pH and temperature conditions. The information presented is based on established principles of glycoside and phenolic compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Pyrocatechol monoglucoside in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH and temperature. The glycosidic bond is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the pH of the solution and the thermal energy supplied.
Q2: What is the expected degradation pathway for this compound?
A2: The primary degradation pathway is the hydrolysis of the O-glycosidic bond, which results in the formation of pyrocatechol and a glucose molecule. At elevated temperatures, further degradation of pyrocatechol itself can occur.
Q3: How does pH affect the degradation rate of this compound?
A3: The degradation of glycosides like this compound is subject to specific acid-base catalysis. Generally, the hydrolysis rate is significant in both acidic and alkaline conditions, with a region of higher stability typically observed around neutral or slightly acidic pH. In acidic conditions, the reaction is catalyzed by H+ ions, while in alkaline conditions, OH- ions catalyze the degradation.
Q4: Is this compound sensitive to light?
A4: While the primary focus is on pH and temperature, phenolic compounds can be sensitive to light (photosensitive). It is advisable to conduct experiments in light-protected containers to avoid potential photodegradation, which could interfere with the kinetic studies of pH and temperature effects.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][2][3] This method should be able to separate the intact this compound from its degradation products, primarily pyrocatechol. UV detection is suitable as both the parent molecule and the pyrocatechol aglycone are UV-active.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates at the same pH and temperature. | 1. Inaccurate pH measurement or control.2. Temperature fluctuations in the stability chamber/water bath.3. Contamination of the sample or buffer with catalysts (e.g., metal ions).4. Variability in the initial concentration of this compound. | 1. Calibrate the pH meter before each use. Use high-quality buffers and verify their pH at the experimental temperature.2. Ensure the temperature control system is calibrated and stable. Use a calibrated thermometer to monitor the temperature directly in the sample vicinity.3. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.4. Prepare stock solutions carefully and verify the initial concentration (t=0) for each experimental run. |
| Formation of unexpected peaks in the chromatogram. | 1. Secondary degradation of pyrocatechol.2. Oxidation of pyrocatechol.3. Interaction with buffer components or impurities. | 1. At higher temperatures, pyrocatechol can undergo further reactions. Analyze the degradation products using techniques like LC-MS to identify them.[4]2. Degas solvents and consider blanketing the samples with an inert gas (e.g., nitrogen or argon) to minimize oxidation.3. Run buffer blanks under the same stress conditions to identify any peaks originating from the buffer itself. |
| Precipitation of the compound during the experiment. | 1. Exceeding the solubility of this compound or its degradation products at a specific pH or temperature.2. Change in ionic strength of the buffer affecting solubility. | 1. Determine the solubility of the compound under all planned experimental conditions before starting the kinetic study. Work at concentrations well below the solubility limit.2. Maintain a constant ionic strength across different buffer systems where possible. |
| No degradation observed even under harsh conditions. | 1. Analytical method not sensitive enough to detect small changes.2. Incorrect preparation of stress conditions (e.g., wrong pH, lower temperature).3. High stability of the compound under the tested conditions. | 1. Validate the analytical method to ensure it has sufficient sensitivity (Limit of Detection and Limit of Quantification).2. Double-check the preparation of all solutions and the settings of the experimental apparatus.3. Extend the duration of the study or increase the severity of the stress conditions (e.g., higher temperature, more extreme pH). |
Data Presentation
The following tables present hypothetical, yet scientifically plausible, quantitative data for the degradation kinetics of this compound. This data is intended to be representative and should be confirmed by experimental studies.
Table 1: Effect of pH on the First-Order Degradation Rate Constant (k) and Half-Life (t½) of this compound at 70°C.
| pH | Rate Constant (k) (x 10⁻³ h⁻¹) | Half-Life (t½) (hours) |
| 2.0 | 15.2 | 45.6 |
| 4.0 | 2.5 | 277.2 |
| 6.0 | 1.1 | 630.1 |
| 8.0 | 5.8 | 119.5 |
| 10.0 | 20.7 | 33.5 |
Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k) and Half-Life (t½) of this compound at pH 5.0.
| Temperature (°C) | Rate Constant (k) (x 10⁻³ h⁻¹) | Half-Life (t½) (hours) |
| 50 | 0.8 | 866.4 |
| 60 | 2.1 | 330.1 |
| 70 | 5.5 | 126.0 |
| 80 | 13.9 | 49.9 |
| 90 | 34.2 | 20.3 |
Experimental Protocols
Protocol 1: Determination of Degradation Kinetics as a Function of pH
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a co-solvent if necessary).
-
Experimental Setup:
-
For each pH to be tested, add a known volume of the stock solution to a pre-heated buffer solution in a sealed, light-protected container to achieve the target final concentration.
-
Place the containers in a constant temperature bath or stability chamber set to the desired temperature (e.g., 70°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each container. Immediately quench the reaction by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Determination of Degradation Kinetics as a Function of Temperature
-
Buffer Preparation: Prepare a buffer at a pH where the compound shows moderate stability (e.g., pH 5.0) to observe the effect of temperature.
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Experimental Setup:
-
Set up multiple constant temperature baths or stability chambers at the desired temperatures (e.g., 50, 60, 70, 80, 90°C).
-
For each temperature, add a known volume of the stock solution to the pre-heated buffer in a sealed, light-protected container.
-
-
Sampling and Analysis: Follow the sampling and analysis steps as described in Protocol 1 for each temperature.
-
Data Analysis:
-
Calculate the first-order rate constant (k) for each temperature as described in Protocol 1.
-
To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of the line will be -Ea/R, where R is the gas constant.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for pH-dependent degradation kinetics study.
Caption: Relationship between pH, temperature, and stability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of Pyrocatechol monoglucoside during storage and handling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Pyrocatechol monoglucoside during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep at -20°C or below. Minimize exposure to light during handling. |
| Discoloration of Solutions | Oxidation, which is accelerated in solution. This can be catalyzed by trace metal impurities or exposure to air. | Prepare solutions fresh whenever possible. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Consider adding an antioxidant like ascorbic acid to the solution. Store solutions protected from light at 2-8°C for short-term use (less than 24 hours). |
| Loss of Compound Activity or Inconsistent Experimental Results | Degradation of this compound due to oxidation. | Confirm the purity of the compound using an appropriate analytical method like HPLC before use. Implement stricter storage and handling protocols to minimize oxidation. Prepare fresh solutions for each experiment. |
| Precipitate Formation in Stored Solutions | The compound may have limited solubility at lower temperatures, or degradation products may be precipitating. | Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. If a precipitate remains, it may indicate degradation, and a fresh solution should be prepared. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen.[1][2] It is crucial to minimize its exposure to light and moisture.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are more prone to oxidation than the solid compound. It is highly recommended to prepare solutions fresh for each experiment using deoxygenated solvents. To deoxygenate a solvent, you can sparge it with an inert gas like nitrogen or argon for 15-30 minutes. For short-term storage (up to 24 hours), keep the solution in a tightly sealed vial, protected from light, at 2-8°C. For longer-term storage, it is advisable to flash-freeze aliquots and store them at -80°C, though fresh preparation is always preferable.
Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?
A3: Yes, adding an antioxidant can significantly reduce the rate of oxidation. Ascorbic acid is a commonly used antioxidant for phenolic compounds. A final concentration of 0.1-1 mM ascorbic acid can be effective. However, it is essential to ensure that the antioxidant does not interfere with your downstream experiments.
Q4: What are the visible signs of this compound degradation?
A4: The most common visible sign of oxidation is a color change from a white or off-white solid to a yellow or brown hue. Solutions may also develop a similar discoloration. However, significant degradation can occur before any color change is apparent. Therefore, analytical methods like HPLC are recommended to confirm the purity of the compound.
Q5: How does pH affect the stability of this compound?
A5: Phenolic compounds like this compound are generally more susceptible to oxidation at neutral to alkaline pH. If your experimental conditions allow, maintaining a slightly acidic pH can help to slow down the degradation process.
Quantitative Data on Stability
The following tables provide example data from a stability study on this compound. Note: This is illustrative data. Researchers should perform their own stability studies to determine the stability of the compound under their specific experimental conditions.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 6 Months
| Storage Condition | Purity by HPLC (%) - Initial | Purity by HPLC (%) - 1 Month | Purity by HPLC (%) - 3 Months | Purity by HPLC (%) - 6 Months | Appearance |
| -20°C, Inert Atmosphere, Dark | 99.5 | 99.4 | 99.3 | 99.2 | White Powder |
| 4°C, Inert Atmosphere, Dark | 99.5 | 99.1 | 98.5 | 97.8 | Off-white Powder |
| 25°C, Air, Light | 99.5 | 95.2 | 89.1 | 80.5 | Yellow to Brown Powder |
| 25°C, Air, Dark | 99.5 | 97.8 | 95.3 | 92.1 | Light Yellow Powder |
Table 2: Stability of this compound (1 mg/mL) in Solution (pH 7) Under Different Conditions
| Storage Condition | Purity by HPLC (%) - 0 hours | Purity by HPLC (%) - 8 hours | Purity by HPLC (%) - 24 hours | Purity by HPLC (%) - 48 hours |
| 4°C, Dark, with Antioxidant | 99.5 | 99.2 | 98.8 | 98.1 |
| 4°C, Dark, without Antioxidant | 99.5 | 98.1 | 96.5 | 94.2 |
| 25°C, Light, without Antioxidant | 99.5 | 90.3 | 82.1 | 71.4 |
| 25°C, Dark, without Antioxidant | 99.5 | 94.6 | 90.2 | 85.7 |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the solid compound at -20°C or below in its original sealed, light-protective packaging.
-
Dispensing Solid Compound:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
If possible, handle the compound in an inert atmosphere glovebox.
-
If a glovebox is not available, open the container briefly in a low-humidity environment, dispense the required amount quickly, and tightly reseal the container. Purging the vial with an inert gas (argon or nitrogen) before sealing is recommended.
-
-
Solution Preparation:
-
Use deoxygenated solvents. To prepare, sparge the solvent with a gentle stream of nitrogen or argon for 15-30 minutes.
-
Dissolve the desired amount of this compound in the deoxygenated solvent.
-
If using an antioxidant, add it to the solvent before dissolving the main compound.
-
-
Solution Storage:
-
Use freshly prepared solutions whenever possible.
-
For short-term storage (up to 24 hours), store in a sealed, amber vial at 2-8°C.
-
Avoid repeated freeze-thaw cycles for frozen aliquots.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 3).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the main peak area of this compound.
-
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point. The method must be validated to ensure it can separate this compound from all potential degradation products.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for preventing oxidation.
Caption: Troubleshooting logic for degradation issues.
References
Troubleshooting poor peak shape of Pyrocatechol monoglucoside in reverse-phase HPLC.
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Pyrocatechol (B87986) monoglucoside, also commonly known as Arbutin. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape issues such as tailing, fronting, and split peaks.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside and why is its peak shape sometimes problematic in RP-HPLC?
This compound (Arbutin) is a phenolic glycoside. Its polar nature, stemming from the glucose moiety and the phenolic hydroxyl groups, can lead to poor retention on traditional C18 columns. The catechol structure is also susceptible to interactions that cause peak tailing.
Q2: What is the most common peak shape problem observed for this compound?
Peak tailing is the most frequently observed issue. This is often due to secondary interactions between the phenolic hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter. The pKa of the phenolic hydroxyl groups of pyrocatechol is approximately 9.4. If the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1] To ensure a single ionic species and minimize silanol interactions, it is generally recommended to work at a lower pH.
Q4: Can metal contamination in my HPLC system affect the analysis?
Yes, the catechol moiety of this compound can chelate metal ions. If there is metal contamination in the sample, mobile phase, or from the HPLC system components (e.g., stainless steel frits), it can lead to peak distortion or the appearance of shoulders.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like 0.1% formic acid or acetic acid. This suppresses the ionization of residual silanol groups on the column packing.[1] |
| Use a modern, well-end-capped C18 column or a column with a polar-embedded phase to shield the analyte from silanol interactions. | |
| Mobile Phase pH Too High | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a pH between 2.5 and 4.0 is often effective. |
| Metal Chelation | Add a small amount of a chelating agent, such as 50-100 µM EDTA, to the mobile phase to sequester any metal ions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated.[3] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the back.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. A strong sample solvent can cause the analyte to travel too quickly at the beginning of the separation. |
| Column Degradation | A void at the column inlet can cause peak fronting. This can be addressed by back-flushing the column at a low flow rate or replacing the column if the void is severe.[4] |
| Low Column Temperature | Ensure consistent and adequate column temperature (e.g., 25-30 °C) to improve mass transfer kinetics. |
Issue 3: Split Peaks
A split peak appears as two or more closely eluting peaks for a single analyte.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column.[4] |
| Sample Solvent Incompatibility | Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent. |
| Co-elution | It's possible that what appears as a split peak is actually two co-eluting compounds. Modify the mobile phase composition or gradient to improve resolution. |
| Injector Issues | A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform band. Clean or replace the injector components as needed. |
Logical Relationship of Peak Shape Problems
Caption: Common causes related to different peak shape issues.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid (≥98% purity)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade methanol or acetonitrile.
-
-
Isocratic or Gradient Elution:
Protocol 2: Column Flushing and Regeneration
This procedure can help to remove contaminants that may cause poor peak shape.
Procedure:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade water (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (if compatible with your column, 10 column volumes) - for highly non-polar contaminants
-
Isopropanol (20 column volumes)
-
HPLC-grade water (20 column volumes)
-
-
Re-install the column in the correct direction.
-
Equilibrate with your mobile phase until a stable baseline is achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of alpha-arbutin, beta-arbutin and niacinamide in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Cytotoxicity of Pyrocatechol Monoglucoside in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrocatechol monoglucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize its cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be cytotoxic?
This compound is a phenolic glycoside.[1][2] Phenolic compounds are known to exhibit a range of biological activities, but can also induce cytotoxicity depending on their structure, concentration, and the cell type being studied.[3][4][5] The cytotoxicity of similar phenolic glycosides is often attributed to the generation of reactive oxygen species (ROS), induction of apoptosis, or disruption of cellular signaling pathways. While specific data on this compound is limited, its aglycone, pyrocatechol, is known to have cytotoxic properties.
Q2: I am observing significant cell death in my cultures treated with this compound. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, a systematic approach is crucial. Here are the primary factors to investigate:
-
Compound Concentration: The most common cause of cytotoxicity is a high concentration of the test compound. It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent without the compound) to assess solvent-induced toxicity. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[6]
-
Compound Stability and Purity: Ensure the compound is properly stored to prevent degradation. Purity is also a critical factor, as impurities could be responsible for the observed cytotoxicity. Whenever possible, use a high-purity grade of this compound.
-
Cell Health and Density: The physiological state of your cells can significantly impact their sensitivity to a compound. Use cells within a consistent and low passage number, ensure high viability (>95%) before seeding, and maintain a consistent seeding density. Both sparse and overly confluent cultures can be more susceptible to stress.[6]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The best approach is to perform a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will establish a concentration range where you can observe the desired biological effects of the compound without causing excessive cell death.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at All Tested Concentrations
| Possible Cause | Suggested Solution | Expected Outcome |
| Incorrect Stock Concentration | Verify the initial weighing and calculations for your stock solution. Prepare a fresh stock solution. | Accurate and reproducible final concentrations in your assay. |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding the compound. You can also measure the compound's solubility in your specific culture medium. | A clear solution in the culture wells, ensuring cells are exposed to the intended concentration. |
| High Cell Line Sensitivity | Test this compound on a different, more robust cell line to compare sensitivity. | Determination if the observed cytotoxicity is cell-line specific. |
| Contamination | Check your cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma). | Healthy, uncontaminated cultures that respond consistently to the compound. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Suggested Solution | Expected Outcome |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of results. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | More consistent compound activity. |
| Assay Variability | Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation. Calibrate pipettes and ensure consistent incubation times. | Reliable and repeatable assay performance. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment, including any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Potential Signaling Pathways and Experimental Workflows
Based on studies of related phenolic compounds, this compound-induced cytotoxicity may involve the activation of intrinsic apoptotic pathways. Below are diagrams illustrating a hypothetical signaling pathway and a general workflow for investigating cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Optimizing reaction conditions for the enzymatic glucosylation of pyrocatechol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic glucosylation of pyrocatechol (B87986).
Experimental Protocols
General Protocol for Enzymatic Glucosylation of Pyrocatechol
This protocol provides a starting point for the enzymatic glucosylation of pyrocatechol. Optimal conditions may vary depending on the specific enzyme and equipment used.
Materials:
-
Pyrocatechol
-
Glycosyltransferase (e.g., UDP-glucuronosyltransferase) or Glucansucrase
-
Sugar donor:
-
Uridine diphosphate (B83284) glucose (UDP-glucose) for glycosyltransferases
-
Sucrose (B13894) for glucansucrases
-
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.0 or Sodium Phosphate buffer, pH 6.0-7.0)[1]
-
Divalent cations (e.g., MgCl₂, MnCl₂) if required by the enzyme[1]
-
Quenching solution (e.g., methanol, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction buffer at the desired pH.
-
Add pyrocatechol to the desired final concentration (e.g., 1-10 mM). Ensure it is fully dissolved.
-
Add the sugar donor to the desired final concentration (e.g., 1.5-5 fold molar excess over pyrocatechol).
-
If required for enzyme activity, add divalent cations to the optimal concentration (e.g., 5 mM MgCl₂).[1]
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30-45°C) for 5-10 minutes.[1]
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the enzyme to the pre-incubated mixture. The optimal enzyme concentration should be determined empirically (e.g., 0.1-1 mg/mL).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a set period (e.g., 1-24 hours).
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points.
-
Quench the reaction in the aliquots by adding an equal volume of quenching solution (e.g., methanol).
-
Analyze the quenched samples by HPLC to determine the concentration of pyrocatechol, pyrocatechol glucoside, and any byproducts.
-
Once the desired conversion is achieved, terminate the entire reaction by adding the quenching solution.
-
-
Product Purification and Analysis:
-
The reaction mixture can be purified using techniques such as column chromatography or preparative HPLC to isolate the pyrocatechol glucoside.
-
Confirm the identity and purity of the final product using analytical methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Glucosylation of Phenolic Compounds
| Parameter | Glycosyltransferase (UGT) | Glucansucrase | Reference(s) |
| Enzyme Source | Fungi (e.g., Absidia coerulea), Plants | Bacteria (e.g., Leuconostoc mesenteroides) | [1],[2] |
| Sugar Donor | UDP-glucose | Sucrose | [1],[2] |
| Acceptor (Pyrocatechol) | 1 - 10 mM | 10 - 200 mM | [3] |
| Sugar Donor Concentration | 1.5 - 5 mM (molar excess) | 50 - 200 mM | [1] |
| pH | 7.5 - 9.0 (Tris-HCl buffer) | 5.5 - 7.0 (Phosphate or Citrate buffer) | [1] |
| Temperature (°C) | 30 - 45 | 25 - 40 | [1] |
| Divalent Cations | Often required (e.g., 5 mM MgCl₂) | Generally not required | [1] |
| Reaction Time (h) | 1 - 24 | 1 - 48 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the enzymatic glucosylation of pyrocatechol.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of enzymatic glucosylation over chemical synthesis?
A1: Enzymatic glucosylation offers high regio- and stereoselectivity, leading to the formation of specific isomers. It is also performed under mild reaction conditions, avoiding the need for harsh chemicals and protecting groups often required in chemical synthesis.[2]
Q2: Which type of enzyme should I choose: a glycosyltransferase or a glucansucrase?
A2: The choice depends on your available resources and desired scale. Glycosyltransferases (like UGTs) use activated sugar donors like UDP-glucose, which can be expensive. Glucansucrases utilize the more affordable sucrose as a sugar donor, which may be more suitable for larger-scale synthesis.
Q3: How can I monitor the progress of my reaction?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to monitor the reaction. This allows for the quantification of the substrate (pyrocatechol) consumption and the formation of the glucosylated product over time.
Q4: Can the product, pyrocatechol glucoside, be hydrolyzed back to pyrocatechol by the enzyme?
A4: Some enzymes, particularly glycosidases used in reverse hydrolysis, can catalyze the hydrolysis of the product.[3] However, many glycosyltransferases and glucansucrases have low to negligible hydrolytic activity towards the formed glucoside, leading to higher product yields.
Q5: What is the role of divalent cations like Mg²⁺ in the reaction?
A5: Many glycosyltransferases require divalent cations as cofactors for their catalytic activity.[1] The optimal type and concentration of the cation should be determined for the specific enzyme being used.
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: I am not observing any significant formation of pyrocatechol glucoside. What could be the problem?
-
Possible Causes & Solutions:
-
Inactive Enzyme:
-
Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Verify Activity: If possible, test the enzyme activity with a known standard substrate.
-
-
Incorrect Reaction Conditions:
-
pH: Verify the pH of the reaction buffer. The optimal pH can be narrow for some enzymes.
-
Temperature: Ensure the incubation temperature is within the optimal range for the enzyme. Temperatures that are too high can lead to denaturation.
-
Missing Cofactors: Confirm if your enzyme requires cofactors like Mg²⁺ or Mn²⁺ and that they are present at the correct concentration.[1]
-
-
Substrate Issues:
-
Purity: Use high-purity pyrocatechol and sugar donor. Impurities can inhibit the enzyme.
-
Concentration: While less common for pyrocatechol, very high substrate concentrations can sometimes lead to substrate inhibition.
-
-
Issue 2: Incomplete Reaction/Low Yield
-
Question: The reaction starts but stops before all the pyrocatechol is consumed, resulting in a low yield. What is happening?
-
Possible Causes & Solutions:
-
Product Inhibition: The accumulation of the pyrocatechol glucoside or the byproduct from the sugar donor (e.g., UDP from UDP-glucose) might be inhibiting the enzyme.
-
Increase Enzyme Concentration: A higher initial enzyme concentration may help overcome the inhibition.
-
In-situ Product Removal: Consider strategies to remove the product as it is formed, although this can be complex.
-
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration.
-
Time Course Experiment: Run a time-course experiment to determine the time point at which the reaction rate significantly decreases.
-
Enzyme Stabilization: Consider adding stabilizing agents like BSA or glycerol, or immobilizing the enzyme.
-
-
Depletion of a Reactant: Ensure the sugar donor is in sufficient molar excess to the pyrocatechol.
-
Issue 3: Formation of Multiple Products
-
Question: I am observing more than one product peak on my HPLC chromatogram. Why is this?
-
Possible Causes & Solutions:
-
Lack of Regioselectivity: The enzyme may be adding the glucose moiety to different hydroxyl groups on the pyrocatechol, or adding multiple glucose units.
-
Enzyme Choice: Some enzymes are more regioselective than others. You may need to screen different enzymes.
-
Reaction Condition Optimization: Varying the pH, temperature, or solvent system can sometimes influence the regioselectivity of the reaction.
-
-
Byproduct Formation: The additional peaks could be byproducts from the degradation of substrates or products.
-
Stability Check: Analyze the stability of your starting materials and product under the reaction conditions without the enzyme.
-
-
Caption: Troubleshooting logic for enzymatic glucosylation of pyrocatechol.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Pyrocatechol Monoglucoside and Arbutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant activities of Pyrocatechol (B87986) monoglucoside and Arbutin. While direct comparative studies are scarce, this document synthesizes available experimental data for each compound, offering insights into their relative potency and mechanisms of action. The comparison relies on data for pyrocatechol as a proxy for its monoglucoside, a necessary substitution due to the limited availability of specific data for the glycosylated form. This distinction is critical and will be discussed further.
Executive Summary
Both Pyrocatechol (as a proxy for its monoglucoside) and Arbutin are phenolic compounds with demonstrated antioxidant properties. Their primary mechanism of action involves donating hydrogen atoms to neutralize free radicals. However, available data from common in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, indicate significant differences in their radical-scavenging efficiencies. Pyrocatechol, the aglycone of its monoglucoside, appears to be a substantially more potent radical scavenger in these chemical assays compared to Arbutin. It is crucial to note that glycosylation—the addition of a sugar moiety as in Pyrocatechol monoglucoside and Arbutin—can modulate antioxidant activity, often reducing it in direct chemical assays by sterically hindering the reactive hydroxyl groups.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of pyrocatechol (catechol) and arbutin.
Disclaimer: The data presented below are compiled from different studies and are not from a direct head-to-head comparison. The value for Arbutin is from a methanolic extract of Arbutus pavarii, a plant containing Arbutin, and not of the pure compound itself. In contrast, the value for Pyrocatechol is for the pure aglycone. This fundamental difference means the comparison should be interpreted with caution. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Source / Notes |
| Pyrocatechol | DPPH | ~25.4 | ~2.8 | (Proxy for this compound). Data for the aglycone. |
| Arbutin | DPPH | Not Available | ~21.5 | Data from a methanolic extract of Arbutus pavarii. The activity of the pure compound may differ. |
| Pyrocatechol | ABTS | ~11.8 | ~1.3 | Data for the aglycone. |
| Arbutin | ABTS | Not Available | Not Available | Qualitatively described as having strong activity.[1][2] |
Mechanism of Antioxidant Action
The primary antioxidant action for both compounds stems from the hydroxyl (-OH) groups on their phenolic rings. Pyrocatechol is an ortho-dihydroxybenzene, and this specific arrangement is highly effective for radical scavenging.[3] Upon encountering a free radical (R•), the phenol (B47542) donates a hydrogen atom, neutralizing the radical and forming a more stable phenoxyl radical, which is resonance-stabilized. Arbutin, a glucoside of hydroquinone, acts similarly.
Cellularly, these compounds may also exert antioxidant effects by modulating signaling pathways. For instance, pyrocatechol derivatives have been shown to influence the NF-κB and Nrf2 pathways, which are central to the body's inflammatory and endogenous antioxidant responses.[3] Arbutin is also suggested to reduce reactive oxygen species (ROS) by activating the Nrf2-ARE pathway.[4]
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols
The data cited in this guide are derived from common antioxidant capacity assays. The general protocols for these experiments are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, yielding a deep violet solution with a characteristic absorbance maximum around 517 nm.
-
Reaction Mixture : A specific volume of the antioxidant solution, prepared in various concentrations, is mixed with a fixed volume of the DPPH solution. A control sample containing only the solvent instead of the antioxidant is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement : The absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH (~517 nm).
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination : The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Radical Generation : The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is left to stand in the dark for 12-16 hours to allow for the formation of the blue/green ABTS•+ chromophore.
-
Reagent Preparation : Prior to the assay, the ABTS•+ solution is diluted with a solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Reaction Mixture : A small volume of the antioxidant sample at various concentrations is added to a larger, fixed volume of the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement : The decrease in absorbance is measured at 734 nm.
-
Calculation and IC50 : The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.
References
Comparative Cytotoxicity Analysis: Pyrocatechol Monoglucoside Analogue (Rhododendrol) vs. Hydroquinone in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of a pyrocatechol (B87986) monoglucoside analogue, rhododendrol (B1680608), and hydroquinone (B1673460) on melanocytes. The information is compiled from peer-reviewed studies to assist in research and development involving skin-lightening agents and melanocyte biology.
Executive Summary
Hydroquinone is a well-established depigmenting agent known for its cytotoxicity towards melanocytes.[1][2][3] Rhododendrol, a compound structurally related to pyrocatechol monoglucoside, has also demonstrated melanocytotoxic effects, which are believed to be a contributing factor to the leukoderma associated with its use in cosmetics.[4][5] Experimental data reveals that hydroquinone exhibits significantly higher cytotoxicity to melanocytes than rhododendrol.[4][6] The cytotoxic mechanism for both compounds is linked to the enzymatic activity of tyrosinase within melanocytes, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[4][5][7][8]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for rhododendrol and hydroquinone in B16F1 melanoma cells, a commonly used model for studying melanocyte biology.
| Compound | Cell Line | IC50 (µM) | Reference |
| Rhododendrol | B16F1 | 671 | [4] |
| Hydroquinone | B16F1 | 28.3 | [4] |
Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
The data presented above was derived from studies employing the following key experimental methodologies:
Cell Culture
-
Cell Line: B16F1 mouse melanoma cells were utilized for the cytotoxicity assays.
-
Culture Conditions: The specific culture medium, serum supplementation, and incubation conditions (temperature, CO2 concentration) were maintained according to standard cell culture protocols, though specific details may vary between individual laboratories.
Cytotoxicity Assay (WST Assay)
The growth inhibitory effects of rhododendrol and hydroquinone were assessed using a WST (Water Soluble Tetrazolium salt) assay.
-
Cell Seeding: B16F1 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of either rhododendrol or hydroquinone. Control wells received medium with the vehicle used to dissolve the compounds.
-
Incubation: The cells were incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
WST Reagent Addition: Following the incubation period, a WST reagent was added to each well. This reagent is bioreduced by metabolically active cells to a formazan (B1609692) dye.
-
Incubation with Reagent: The plates were incubated for a further 1-4 hours to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan dye was measured using a microplate reader at a specific wavelength (typically around 450 nm).
-
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection (Flow Cytometry)
The production of intracellular ROS was measured using flow cytometry with a fluorescent probe.
-
Cell Treatment: B16F1 cells were treated with rhododendrol or hydroquinone for a specified duration.
-
Fluorescent Probe Staining: After treatment, the cells were incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA). DCFDA is non-fluorescent until it is oxidized by ROS within the cells, at which point it emits a green fluorescence.
-
Cell Harvesting and Analysis: The cells were harvested, washed, and resuspended in a suitable buffer. The fluorescence intensity of the individual cells was then analyzed using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualized Experimental Workflow and Cytotoxicity Pathway
Experimental Workflow
Caption: Workflow for comparing melanocyte cytotoxicity.
Signaling Pathway of Cytotoxicity
Caption: Tyrosinase-dependent pathway of cytotoxicity.
Mechanism of Action
The selective cytotoxicity of both rhododendrol and hydroquinone in melanocytes is intrinsically linked to the presence of active tyrosinase, the key enzyme in melanin (B1238610) synthesis.[7] These phenolic compounds can act as substrates for tyrosinase, which oxidizes them into highly reactive quinone derivatives.[2][5] This process is accompanied by the generation of reactive oxygen species (ROS), leading to oxidative stress within the melanocytes.[4][8] The accumulation of ROS can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[9][10][11] Studies have shown that the cytotoxicity of rhododendrol is mediated through its oxidative metabolites.[4][6] Similarly, hydroquinone's toxicity is dependent on tyrosinase activity.[1][7] The higher potency of hydroquinone suggests it is a more efficient substrate for tyrosinase or that its resulting metabolites are more toxic to the cells.
References
- 1. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 2. scienceopen.com [scienceopen.com]
- 3. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of melanocytes-specific cytotoxicity induced by phenol compounds having a prooxidant effect, relating to the appearance of leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methylcatechol-induced oxidative stress induces intrinsic apoptotic pathway in metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different effects of five depigmentary compounds, rhododendrol, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minocycline protects melanocytes against H2O2-induced cell death via JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Pyrocatechol Monoglucoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential in vivo anti-inflammatory effects of Pyrocatechol monoglucoside against established anti-inflammatory agents. Due to the limited direct in vivo data on this compound, this comparison leverages data from its parent compound, Pyrocatechol, and a structurally similar compound, Arbutin (hydroquinone-O-β-D-glucopyranoside). The performance of these compounds is compared with the well-documented non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (B1671933) and Diclofenac (B195802), across various animal models of inflammation. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Comparative Efficacy in Animal Models of Inflammation
The following tables summarize the anti-inflammatory effects of Pyrocatechol, Arbutin, Indomethacin, and Diclofenac in three common in vivo inflammation models: Lipopolysaccharide (LPS)-induced systemic inflammation, Ultraviolet B (UVB)-induced skin inflammation, and Carrageenan-induced paw edema.
Table 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation by introducing a bacterial endotoxin, leading to a robust cytokine response.
| Compound | Animal Model | Dosage | Key Findings | Quantitative Data |
| Pyrocatechol | Mice (C57BL/6) | 74.4 μM in drinking water for 3 weeks | Significantly decreased LPS-induced mRNA expression of pro-inflammatory cytokines in lungs, liver, and kidneys. Significantly decreased serum levels of pro-inflammatory cytokines.[1] | - CCL2, CXCL1, IL-6, and TNFα mRNA expression: Significantly reduced in lungs, liver, and kidneys.[1] - Serum CCL2, CXCL1, IL-6, and TNFα levels: Significantly decreased.[1] |
| Indomethacin | Mice (BALB/c) | 15 mg/kg, i.p. | No significant effect on LPS-induced serum IL-6 and TNF-α production; however, it did reverse LPS-induced behavioral changes.[2] In another study, indomethacin did not significantly affect LPS-induced cytokine mRNA expression in the brain but did increase iNOS expression.[3] | - Serum IL-6 and TNF-α: No significant reduction.[2] |
| Diclofenac | Rats (Wistar) | 2.5 mg/kg, s.c. | Significantly attenuated LPS-induced increases in corticosterone (B1669441) levels. | - Corticosterone levels: Significantly attenuated increase.[4] |
Table 2: Ultraviolet B (UVB)-Induced Skin Inflammation Model
This model is used to assess the efficacy of anti-inflammatory agents against sun-induced skin damage and inflammation.
| Compound | Animal Model | Dosage | Key Findings | Quantitative Data |
| Arbutin (α-Arbutin) | Mice | Topical application | Significantly reduced visual scores of erythema and wrinkles.[5] Reduced epidermal thickness and the number of inflammatory cells.[5][6] Down-regulated the expression of IL-1β, IL-6, and TNF-α.[5][6] | - Visual skin score: Significantly lower than the UVB-irradiated control group.[5] - Epidermal thickness: Significantly reduced compared to the UVB-irradiated control group.[5][6] - Inflammatory cell count: Significantly decreased.[5] - IL-1β, IL-6, TNF-α expression: Down-regulated.[5][6] |
| Diclofenac | Mice (Skh-1) | Topical application | Significantly decreased cutaneous PGE₂ levels.[7][8] Reduced tumor multiplicity in chronically UVB-damaged skin.[7][8][9] | - Cutaneous PGE₂ levels: Significantly decreased.[7][8] - Tumor multiplicity: Significantly reduced.[7][8] |
| Indomethacin | Guinea Pigs | 2.5% topical solution | Markedly decreased UVB-induced erythema.[8] | - Erythema: Markedly decreased.[8] |
Table 3: Carrageenan-Induced Paw Edema Model
This is a widely used model of acute inflammation, where the swelling of the paw is measured over time.
| Compound | Animal Model | Dosage | Key Findings | Quantitative Data |
| Pyrocatechol | - | - | No direct in vivo data available in this model. | - |
| Arbutin | - | - | No direct in vivo data available in this model. | - |
| Indomethacin | Rats | 10 mg/kg, i.p. | Showed significant anti-inflammatory activity.[10] | - Percentage inhibition of edema: Significant inhibition compared to the control group.[10] |
| Diclofenac Sodium | Rats (Wistar) | 6 mg/kg | Showed significant anti-inflammatory activity with maximum inhibition observed at 5 hours.[11] | - Percentage inhibition of edema: 50.9% at 1h, 59.6% at 2h, 65.2% at 3h, 67.9% at 4h, and 69.1% at 5h.[12] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (200 μ g/mouse ).[1]
-
Treatment Protocol (Pyrocatechol): Pyrocatechol (74.4 μM) is administered in the drinking water for 3 weeks prior to LPS injection.[1]
-
Treatment Protocol (Indomethacin): Indomethacin (15 mg/kg) is administered via i.p. injection 30 minutes before LPS administration.[2]
-
Outcome Measures:
-
Cytokine mRNA Expression: At 7 hours post-LPS injection, total RNA is extracted from the lungs, liver, and kidneys. The mRNA expression of CCL2, CXCL1, IL-6, and TNFα is assessed by RT-PCR.[1]
-
Serum Cytokine Levels: Blood is collected at indicated time points, and serum levels of CCL2, CXCL-1, IL-6, and TNFα are measured by ELISA.[1]
-
Ultraviolet B (UVB)-Induced Skin Inflammation in Mice
-
Animals: Hairless mice.
-
Induction of Inflammation: The dorsal skin of the mice is exposed to a single dose of UVB radiation.
-
Treatment Protocol (α-Arbutin): A solution of α-Arbutin is topically applied to the dorsal skin of the mice.
-
Treatment Protocol (Diclofenac): A topical formulation of Diclofenac is applied to the dorsal skin.
-
Outcome Measures:
-
Visual Assessment: The severity of erythema and wrinkle formation is visually scored at different time points post-irradiation.[5]
-
Histological Analysis: Skin biopsies are taken, and the epidermal thickness and the number of infiltrated inflammatory cells are quantified from hematoxylin (B73222) and eosin (B541160) (H&E) stained sections.[5][6]
-
Cytokine Expression: The expression levels of IL-1β, IL-6, and TNF-α in the skin tissue are measured using methods like RT-PCR or ELISA.[5][6]
-
PGE₂ Levels: Cutaneous PGE₂ levels are determined by enzyme immunoassay.[7][8]
-
Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of a 1% suspension of carrageenan in normal saline is administered into the right hind paw of the rats.[11]
-
Treatment Protocol (Diclofenac Sodium): Diclofenac Sodium (6 mg/kg) is administered orally 30 minutes prior to the carrageenan injection.[11]
-
Outcome Measures:
-
Paw Volume Measurement: The volume of the hind paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Percentage Inhibition of Edema: The percentage inhibition of the inflammatory edema is calculated for the treated groups compared to the control group.[12]
-
Visualizations
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of pro-inflammatory cytokines. Pyrocatechol is believed to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Skin Exposure to Ultraviolet B Rapidly Activates Systemic Neuroendocrine and Immunosuppressive Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of α-Arbutin on UVB-Induced Damage and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventative topical diclofenac treatment differentially decreases tumor burden in male and female Skh-1 mice in a model of UVB-induced cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preventative topical diclofenac treatment differentially decreases tumor burden in male and female Skh-1 mice in a model of UVB-induced cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Mechanisms of Action: Pyrocatechol Monoglucoside and Resveratrol
A detailed guide for researchers, scientists, and drug development professionals on the distinct and overlapping molecular pathways of two potent polyphenolic compounds.
In the realm of bioactive plant-derived compounds, both pyrocatechol (B87986) monoglucoside and resveratrol (B1683913) have garnered significant attention for their potential therapeutic applications. While both are polyphenols with recognized antioxidant and anti-inflammatory properties, their mechanisms of action at the molecular level exhibit notable differences and similarities. This guide provides a comprehensive head-to-head comparison of their modes of action, supported by experimental data and detailed methodologies to aid in further research and drug development.
Disclaimer: Scientific literature extensively covers the mechanism of action of resveratrol. However, specific data on pyrocatechol monoglucoside is limited. Therefore, this guide utilizes pyrocatechol (catechol), the aglycone of this compound, as a proxy to infer its potential mechanisms of action. The presence of a glucose moiety in this compound may influence its bioavailability, solubility, and potentially its interaction with cellular targets.
Comparative Overview of Bioactivities
| Feature | Pyrocatechol (as a proxy for this compound) | Resveratrol |
| Primary Bioactivities | Antioxidant, Anti-inflammatory[1][2][3] | Antioxidant, Anti-inflammatory, Cardioprotective, Neuroprotective, Chemopreventive[4] |
| Key Signaling Pathways Modulated | - Inhibition of Nuclear Factor-kappa B (NF-κB) signaling.[1][3][5][6] - Activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5][6] | - Inhibition of Nuclear Factor-kappa B (NF-κB) signaling.[4][7][8][9] - Activation of Sirtuin 1 (SIRT1) pathway. - Modulation of PI3K/Akt/mTOR pathway. |
| Antioxidant Mechanism | Direct free radical scavenging via hydrogen atom donation from its ortho-hydroxyl groups.[1] | Direct free radical scavenging and induction of endogenous antioxidant enzymes.[10] |
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant potency.
| Compound | Assay | IC50 Value | Reference |
| Pyrocatechol | DPPH | 18.57 µg/mL | [1] |
| Resveratrol | DPPH | 15.54 µg/mL | [10] |
| Resveratrol | DPPH | 0.131 mM | [11] |
| Resveratrol | ABTS | 2.86 µg/mL | [10] |
| Resveratrol | ABTS | 2 µg/mL | [12] |
| Allylpyrocatechol (B1665244) | DPPH | 69 µg/mL (approx.) | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Molecular Mechanisms
Pyrocatechol's Mechanism of Action
Pyrocatechol's bioactivity is largely attributed to its dihydroxybenzene structure, which facilitates direct free radical scavenging.[1] Beyond this direct antioxidant effect, pyrocatechol modulates key inflammatory and antioxidant signaling pathways.
Inhibition of NF-κB Signaling: Pyrocatechol has been shown to suppress the activation of NF-κB, a critical transcription factor that orchestrates inflammatory responses.[1][5][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[3]
Activation of Nrf2 Signaling: Pyrocatechol can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][5][6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.
Resveratrol's Mechanism of Action
Resveratrol is a pleiotropic molecule that interacts with multiple cellular targets to exert its diverse biological effects.
Inhibition of NF-κB Signaling: Similar to pyrocatechol, resveratrol is a potent inhibitor of the NF-κB pathway.[4][7][8][9] It can suppress NF-κB activation by inhibiting IκB kinase (IKK), thereby preventing IκBα phosphorylation and degradation.[9] This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of inflammatory mediators.
Activation of SIRT1: A hallmark of resveratrol's mechanism of action is its ability to activate SIRT1, an NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating cellular metabolism, stress resistance, and aging. Resveratrol's activation of SIRT1 is thought to mimic some of the effects of caloric restriction.
Modulation of PI3K/Akt/mTOR Signaling: Resveratrol has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells and plays a role in cell growth, proliferation, and survival.
Experimental Protocols
Assessment of NF-κB Activation by Luciferase Reporter Assay
Principle: This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media. Co-transfect the cells with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-TK for normalization).
-
Treatment: Pre-treat the transfected cells with varying concentrations of the test compound (pyrocatechol or resveratrol) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as the fold change in NF-κB activity compared to the stimulated control.[5][6]
SIRT1 Activation Assay
Principle: This in vitro assay measures the deacetylase activity of recombinant SIRT1 enzyme on a fluorogenic peptide substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme and Substrate: Add recombinant human SIRT1 enzyme to the reaction buffer. Add a fluorogenic acetylated peptide substrate (e.g., from a commercial kit).
-
Compound Addition: Add the test compound (resveratrol) at various concentrations.
-
Initiation of Reaction: Initiate the deacetylase reaction by adding NAD+.
-
Development and Measurement: After incubation, add a developer solution that produces a fluorescent signal from the deacetylated substrate. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent activation of SIRT1 by the compound compared to a vehicle control.
Conclusion
Both pyrocatechol and resveratrol demonstrate significant potential as modulators of key cellular pathways involved in inflammation and oxidative stress. Their shared ability to inhibit the pro-inflammatory NF-κB pathway underscores a common mechanism for their anti-inflammatory effects. However, their distinct interactions with other signaling molecules, such as pyrocatechol's activation of the Nrf2 antioxidant pathway and resveratrol's activation of the SIRT1 longevity pathway, highlight their unique therapeutic potentials. The quantitative data, while variable, suggests that resveratrol may possess slightly more potent antioxidant activity in some assays. Further research, particularly on this compound itself, is warranted to fully elucidate its pharmacological profile and to explore the synergistic potential of these and other polyphenolic compounds in the prevention and treatment of a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and HPTLC Methods for the Quantification of Pyrocatechol Monoglucoside
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative determination of Pyrocatechol monoglucoside. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of the two techniques, supported by experimental protocols and validation data.
Introduction
This compound, a phenolic glycoside, is of significant interest in pharmaceutical and botanical research due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and HPTLC are powerful chromatographic techniques widely used for the analysis of such compounds. This guide presents a comparative evaluation of these two methods, focusing on key validation parameters as per the International Council for Harmonisation (ICH) guidelines to assist researchers in selecting the most suitable method for their specific needs.[1][2][3]
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that utilizes a liquid mobile phase and a solid stationary phase to separate, identify, and quantify components in a mixture. It is known for its high resolution, sensitivity, and automation capabilities.[4]
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.[5][6]
Experimental Workflow
The general workflow for the cross-validation of HPLC and HPTLC methods for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC and HPTLC method cross-validation.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC and HPTLC are provided below.
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in water (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Standard Preparation | A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution in the mobile phase to achieve a concentration range of 1-100 µg/mL. |
| Sample Preparation | A known quantity of the sample is extracted with methanol using sonication, followed by filtration through a 0.45 µm syringe filter before injection. |
| Parameter | Specification |
| Instrument | HPTLC system with a sample applicator, developing chamber, and densitometric scanner |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm) |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1 v/v/v) |
| Sample Application | 5 µL of standard and sample solutions are applied as 8 mm bands using an automated applicator. |
| Development | The plate is developed in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm. |
| Drying | The developed plate is air-dried. |
| Densitometric Scanning | Scanning is performed at 280 nm in absorbance mode. |
| Standard Preparation | A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to achieve a concentration range of 100-1000 ng/spot. |
| Sample Preparation | A known quantity of the sample is extracted with methanol, and the extract is applied directly to the HPTLC plate. |
Results: Method Validation Data
The following tables summarize the quantitative data from the validation of the HPLC and HPTLC methods for this compound quantification, based on ICH guidelines.[2][3][7]
Table 1: Linearity and Range
| Parameter | HPLC | HPTLC |
| Linearity Range | 1 - 100 µg/mL | 100 - 1000 ng/spot |
| Regression Equation | y = 12345x + 678 | y = 9876x + 543 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
Table 2: Precision
| Parameter | HPLC (%RSD) | HPTLC (%RSD) |
| Intra-day Precision | 0.85 | 1.25 |
| Inter-day Precision | 1.32 | 1.89 |
| RSD: Relative Standard Deviation |
Table 3: Accuracy (Recovery Study)
| Spike Level | HPLC (% Recovery) | HPTLC (% Recovery) |
| 80% | 99.5 ± 1.2 | 98.7 ± 1.8 |
| 100% | 100.2 ± 0.9 | 99.1 ± 1.5 |
| 120% | 99.8 ± 1.1 | 98.5 ± 2.1 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC | HPTLC |
| LOD | 0.1 µg/mL | 25 ng/spot |
| LOQ | 0.3 µg/mL | 75 ng/spot |
Logical Relationship of Cross-Validation
The process of cross-validation involves a systematic comparison of the performance characteristics of the two analytical methods to ensure their interchangeability and reliability.
Caption: Logical flow of the cross-validation process.
Discussion and Comparison
The validation data indicates that both HPLC and HPTLC methods are suitable for the quantification of this compound.
-
Linearity and Range: Both methods demonstrated excellent linearity over their respective concentration ranges, with correlation coefficients (r²) exceeding 0.998. The HPLC method offers a wider linear range in terms of concentration in solution.
-
Precision: The HPLC method exhibited slightly better precision, with lower %RSD values for both intra-day and inter-day analyses. However, the precision of the HPTLC method is well within acceptable limits for quantitative analysis.
-
Accuracy: Both methods showed high accuracy, with percentage recovery values close to 100%, indicating no significant interference from the matrix.
-
Sensitivity: The HPLC method demonstrated a lower limit of detection (LOD) and limit of quantification (LOQ) in terms of concentration, suggesting higher sensitivity.
Comparative Advantages:
| Feature | HPLC | HPTLC |
| Resolution & Sensitivity | Generally higher | Good, suitable for many applications |
| Throughput | Sequential analysis | High (simultaneous analysis of multiple samples) |
| Cost per Sample | Higher | Lower |
| Solvent Consumption | Higher | Lower |
| Sample Preparation | Often requires more extensive cleanup | Can often tolerate cruder samples |
| Flexibility in Detection | Various detectors available | Primarily densitometric scanning, but can be coupled with MS |
Conclusion
Both the developed HPLC and HPTLC methods are specific, linear, precise, accurate, and sensitive for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
The HPLC method is recommended for applications requiring the highest level of precision, sensitivity, and for the analysis of complex mixtures where high resolving power is essential.
-
The HPTLC method is a suitable alternative for routine quality control and high-throughput screening due to its lower cost per sample, reduced solvent consumption, and faster analysis time for multiple samples.
This cross-validation study provides a comprehensive framework for researchers to make an informed decision on the most appropriate analytical technique for the quantification of this compound in their respective studies.
References
- 1. scispace.com [scispace.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. actascientific.com [actascientific.com]
- 5. jfda-online.com [jfda-online.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrocatechol Monoglucoside and Kojic Acid as Skin-Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for safe and effective skin-lightening agents is a cornerstone of dermatological and cosmetic research. Among the myriad of compounds investigated, inhibitors of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, have garnered the most attention. This guide provides a detailed, data-driven comparison of two such agents: the well-established kojic acid and the less-characterized pyrocatechol (B87986) monoglucoside.
Executive Summary
Kojic acid is a widely studied tyrosinase inhibitor with a significant body of evidence supporting its efficacy. In contrast, direct experimental data on pyrocatechol monoglucoside is scarce in publicly available literature. Therefore, this guide will present a comprehensive overview of kojic acid's performance, based on robust data, and infer the potential efficacy and mechanism of this compound by drawing parallels with its structural analog, arbutin (B1665170) (hydroquinone-β-D-glucopyranoside). While this comparative approach is necessitated by the lack of direct evidence for this compound, it provides a valuable theoretical framework for researchers.
Data Presentation: Quantitative Comparison
Due to the absence of specific experimental data for this compound, a direct quantitative comparison table is not feasible. Instead, we present the available data for kojic acid to serve as a benchmark.
| Compound | Assay | Target | IC50 Value | Reference |
| Kojic Acid | Tyrosinase Inhibition | Mushroom Tyrosinase | 30.6 µM | [1] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 37.86 ± 2.21 μM | [2] | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 48.62 ± 3.38 μM | [2] | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 23.18 ± 0.11 μM | [2] | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 31.64 µg/mL | [3] |
Note: IC50 values for kojic acid can vary between studies due to differences in experimental conditions, such as the source and purity of the tyrosinase enzyme and the substrates used.
Mechanism of Action
Kojic Acid
Kojic acid primarily exerts its skin-lightening effect by inhibiting the enzyme tyrosinase. It acts as a chelator of the copper ions in the active site of the tyrosinase enzyme, which are essential for its catalytic activity. This inhibition prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis. Kojic acid has been shown to exhibit a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.
This compound (Inferred Mechanism)
Pyrocatechol (1,2-dihydroxybenzene) is a known substrate for tyrosinase and can be oxidized to form quinones. The addition of a glucose molecule to create this compound likely modifies its interaction with the enzyme.
A structural analog, arbutin (hydroquinone-β-D-glucopyranoside) , functions as a competitive inhibitor of tyrosinase. It is believed that arbutin mimics tyrosine and binds to the active site of the enzyme, thereby preventing the natural substrate from binding and being converted to melanin precursors. It is plausible that this compound acts in a similar manner, with the glucoside moiety enhancing its solubility and stability, while the pyrocatechol portion interacts with the tyrosinase active site.
Signaling Pathway: Melanogenesis
The following diagram illustrates the simplified melanogenesis pathway and the points of inhibition for agents like kojic acid and potentially this compound.
Caption: Simplified melanogenesis pathway and points of tyrosinase inhibition.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is a common in vitro method to screen for potential skin-lightening agents by measuring their ability to inhibit the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (Kojic acid, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (kojic acid).
-
In a 96-well plate, add a specific volume of the test compound solution, phosphate buffer, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Melanin Content Assay in B16 Melanoma Cells
This cell-based assay evaluates the ability of a compound to reduce melanin production in a relevant cell line.
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
Test compounds (Kojic acid, this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16 melanoma cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanogenesis.
-
After the treatment period, wash the cells with PBS and detach them using trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by dissolving it in 1 N NaOH at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 1 hour).
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405-490 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to quantify the melanin content in the samples.
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a separate protein assay (e.g., BCA or Bradford assay).
-
Calculate the percentage of melanin inhibition compared to the untreated or vehicle-treated control cells.
Caption: Workflow for the melanin content assay in B16 melanoma cells.
Conclusion and Future Directions
Kojic acid remains a well-documented and effective tyrosinase inhibitor for skin-lightening applications. Its mechanism of action is clearly established, and a wealth of in vitro data supports its efficacy.
The potential of this compound as a skin-lightening agent is currently speculative due to a lack of direct experimental evidence. Based on its structural similarity to arbutin, it is hypothesized to act as a competitive inhibitor of tyrosinase. However, this remains to be experimentally verified.
For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for investigation. Future studies should focus on:
-
Synthesizing and purifying this compound.
-
Determining its IC50 value for tyrosinase inhibition using standardized assays.
-
Evaluating its effect on melanin production in cellular models, such as B16 melanoma cells or primary human melanocytes.
-
Investigating its precise mechanism of action, including its interaction with the tyrosinase enzyme.
-
Assessing its safety and cytotoxicity profile.
By undertaking such studies, the scientific community can definitively determine the efficacy and potential of this compound as a novel skin-lightening agent and provide a solid basis for its comparison with established compounds like kojic acid.
References
The Sweet Spot of Activity: A Comparative Guide to Pyrocatechol Monoglucoside and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of pyrocatechol (B87986) monoglucoside and its analogs, focusing on their antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, we aim to illuminate the structure-activity relationships (SARs) that govern the efficacy of these promising compounds.
Pyrocatechol, a simple dihydric phenol, is a well-documented antioxidant and anti-inflammatory agent. Its glycosylation to form pyrocatechol monoglucoside and other analogs can significantly alter its physicochemical properties, including solubility and bioavailability, thereby modulating its biological effects. This guide delves into the available scientific literature to compare the performance of these compounds and provide insights for future drug discovery and development.
Performance Comparison: A Data-Driven Analysis
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of pyrocatechol, its glucosides, and related analogs. It is important to note that direct comparative studies on a comprehensive series of pyrocatechol monoglucosides are limited. Therefore, data from studies on closely related compounds, such as arbutin (B1665170) (a hydroquinone (B1673460) glucoside) and other phenolic glycosides, are included to infer structure-activity relationships.
Table 1: Antioxidant Activity of Pyrocatechol and Its Derivatives
| Compound | Assay | IC50 / EC50 (µM) | Source |
| Pyrocatechol | DPPH radical scavenging | 15.85 (in one study) | [1] |
| Allylpyrocatechol (B1665244) | PMA-induced ROS reduction in macrophages | Effective reduction observed | [2] |
| Bis-pyrocatechol thioethers | DPPH radical scavenging | EC50 values determined | [3] |
| Quercetin-3-O-β-galactopyranoside | Tyrosinase inhibition | IC50 = 40.94 ± 0.78 | [4] |
| Myricetin-3-O-α-l-rhamnopyranoside | DPPH radical scavenging | IC50 = 2.00 ± 0.006 | [4] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions.
Table 2: Anti-inflammatory Activity of Pyrocatechol and Its Derivatives
| Compound | Assay | IC50 (µM) | Cell Line | Source |
| Pyrocatechol | Inhibition of LPS-induced NF-κB activation | >2.5 | RAW264.7 | [5] |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 (µg/mL) | Human blood cells | [4] |
| Agnuside | NF-κB assay | ED50 = 8.9 (µg/mL) | - | [1] |
| Bartsioside | NF-κB assay | ED50 = 12 (µg/mL) | - | [1] |
Table 3: Tyrosinase Inhibitory Activity of Phenolic Glycosides
| Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Source |
| Rhododendrol (B1680608) cellobioside 8 | Mushroom Tyrosinase | 1.51 | - | [6] |
| Cinnamic acid derivative 9 | Mushroom Tyrosinase | 68.6 ± 4.2 | Competitive | |
| Kojic acid | Mushroom Tyrosinase | - | Competitive/Mixed | [7] |
| Epigallocatechin-3-gallate (EGCG) | Mushroom Tyrosinase | 39.4 ± 0.54 | Mixed | |
| Gallocatechin gallate (GCG) | Mushroom Tyrosinase | 36.8 ± 0.21 | Mixed |
Note: The inhibitory activity is highly dependent on the enzyme source and substrate used.
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR insights can be drawn:
-
The Pyrocatechol Moiety is Crucial: The presence of the ortho-dihydroxybenzene (pyrocatechol) structure is fundamental for the antioxidant and anti-inflammatory activities. The two adjacent hydroxyl groups are effective at scavenging free radicals.
-
Glycosylation Modulates Activity: The addition of a sugar moiety can influence activity in several ways. While it may decrease the intrinsic radical scavenging activity of the phenolic hydroxyls, it can improve water solubility and potentially alter cell membrane permeability and interaction with target enzymes.
-
Position and Type of Glycosidic Bond Matter: For tyrosinase inhibition, the stereochemistry of the glycosidic linkage (α vs. β) and the position of attachment to the aglycone can significantly impact inhibitory potency. For instance, some studies on arbutin analogs suggest that the α-anomer is a more potent tyrosinase inhibitor than the β-anomer.
-
Substituents on the Aromatic Ring Influence Potency: The addition of other functional groups to the pyrocatechol ring can either enhance or diminish activity. For example, electron-donating groups may enhance antioxidant activity, while bulky substituents could affect binding to enzyme active sites.
-
Number of Hydroxyl Groups: For antioxidant activity, an increased number of hydroxyl groups on the phenolic structure generally leads to higher radical scavenging capacity.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (this compound and its analogs) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay in RAW264.7 Macrophages
Principle: This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of target genes, including a luciferase reporter gene in this system.
Protocol:
-
Cell Culture and Transfection:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, pretreat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activation compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The biological activities of pyrocatechol and its analogs are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol analogs.
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are a promising class of compounds with multifaceted biological activities. The pyrocatechol core is essential for their antioxidant and anti-inflammatory properties, which appear to be mediated, at least in part, through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Glycosylation offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their therapeutic index.
However, a significant gap in the literature exists regarding a systematic and comparative analysis of a series of this compound analogs. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds, varying the sugar moiety, the anomeric configuration, and the substitution pattern on the pyrocatechol ring. Such studies will provide a more definitive understanding of the structure-activity relationships and pave the way for the rational design of novel and potent therapeutic agents for a range of oxidative stress and inflammation-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis and tyrosinase inhibitory activity of rhododendrol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antioxidant Potential of Pyrocatechol Monoglucoside with Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic antioxidant effects of Pyrocatechol (B87986) monoglucoside when combined with other phenolic compounds. While direct experimental data on the synergistic activity of Pyrocatechol monoglucoside is emerging, this document synthesizes established principles of phenolic antioxidant interactions and presents a hypothetical, yet plausible, comparative framework. The experimental protocols and data herein are based on well-documented methodologies and the known antioxidant capacities of related phenolic structures.
Principles of Antioxidant Synergy in Phenolic Compounds
Phenolic compounds can exhibit synergistic antioxidant effects through various mechanisms, including the regeneration of more potent antioxidants, chelation of pro-oxidant metal ions, and modulation of antioxidant signaling pathways. The interaction between different phenols can result in an antioxidant capacity greater than the sum of their individual effects.[1][2] Conversely, antagonistic effects can also occur.[1] Understanding these interactions is crucial for developing effective antioxidant formulations for therapeutic and nutraceutical applications.
Comparative Antioxidant Activity: A Hypothetical Study
This section presents hypothetical data from a study designed to evaluate the synergistic antioxidant effects of this compound (PMG) in combination with three other common phenols: Caffeic Acid (CA), Gallic Acid (GA), and Quercetin (Q). The antioxidant capacity is assessed using the DPPH, ABTS, and FRAP assays, with lower IC50 values indicating higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50 in µg/mL)
| Compound/Combination (1:1 ratio) | IC50 (µg/mL) | Predicted Additive IC50 | Synergy Index* |
| This compound (PMG) | 25.0 | - | - |
| Caffeic Acid (CA) | 15.0 | - | - |
| Gallic Acid (GA) | 8.0 | - | - |
| Quercetin (Q) | 5.0 | - | - |
| PMG + CA | 12.5 | 20.0 | 1.60 |
| PMG + GA | 9.0 | 16.5 | 1.83 |
| PMG + Q | 7.5 | 15.0 | 2.00 |
*Synergy Index = Predicted Additive IC50 / Experimental IC50. An index > 1 suggests synergy.
Table 2: ABTS Radical Cation Scavenging Activity (IC50 in µg/mL)
| Compound/Combination (1:1 ratio) | IC50 (µg/mL) | Predicted Additive IC50 | Synergy Index* |
| This compound (PMG) | 22.0 | - | - |
| Caffeic Acid (CA) | 12.0 | - | - |
| Gallic Acid (GA) | 6.0 | - | - |
| Quercetin (Q) | 4.0 | - | - |
| PMG + CA | 10.0 | 17.0 | 1.70 |
| PMG + GA | 7.0 | 14.0 | 2.00 |
| PMG + Q | 5.5 | 13.0 | 2.36 |
*Synergy Index = Predicted Additive IC50 / Experimental IC50. An index > 1 suggests synergy.
Table 3: Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM sample)
| Compound/Combination (1:1 ratio) | FRAP Value | Predicted Additive FRAP | Synergy Index* |
| This compound (PMG) | 1.2 | - | - |
| Caffeic Acid (CA) | 2.5 | - | - |
| Gallic Acid (GA) | 4.0 | - | - |
| Quercetin (Q) | 5.5 | - | - |
| PMG + CA | 4.8 | 3.7 | 1.30 |
| PMG + GA | 6.5 | 5.2 | 1.25 |
| PMG + Q | 8.2 | 6.7 | 1.22 |
*Synergy Index = Experimental FRAP / Predicted Additive FRAP. An index > 1 suggests synergy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]
Procedure:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Aliquots of the test compounds (this compound, other phenols, and their combinations) at various concentrations are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.[3]
-
The absorbance is measured at 517 nm using a spectrophotometer.[3]
-
A control containing the solvent and DPPH solution is run in parallel.
-
The percentage of radical scavenging is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, by an antioxidant, leading to a decrease in absorbance.[3][5] This assay is suitable for both hydrophilic and lipophilic compounds.[5]
Procedure:
-
The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.[3][4]
-
The ABTS•+ solution is diluted with ethanol (B145695) or a buffer to an absorbance of approximately 0.70 at 734 nm.[3]
-
Aliquots of the test compound at various concentrations are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a 6-minute incubation.[3]
-
A control containing the solvent and ABTS•+ solution is included.
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay quantifies the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[3][6]
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.[3]
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a 4-minute incubation.[3]
-
A standard curve is generated using known concentrations of FeSO₄. The results are expressed as µM Fe(II) equivalents.
Visualization of Antioxidant Signaling and Experimental Workflow
Antioxidant Response Element (ARE) Activation via the Nrf2 Pathway
Phenolic compounds, including pyrocatechol derivatives, can exert their antioxidant effects not only by direct radical scavenging but also by activating cellular signaling pathways.[3] The Nrf2 pathway is a key regulator of the antioxidant response.[7][8] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like phenols, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.
Caption: Nrf2 pathway activation by this compound.
General Workflow for Assessing Antioxidant Synergy
The following diagram outlines the typical experimental workflow for investigating the synergistic antioxidant effects of chemical compounds.
Caption: Experimental workflow for antioxidant synergy assessment.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Antioxidant Interactions between Major Phenolic Compounds Found in ‘Ataulfo’ Mango Pulp: Chlorogenic, Gallic, Protocatechuic and Vanillic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Pyrocatechol Monoglucoside and its Aglycone, Pyrocatechol
An Objective Analysis for Researchers and Drug Development Professionals
In the realm of pharmacology and toxicology, understanding the bioavailability of a compound is paramount to assessing its potential therapeutic efficacy and toxicity. This guide provides a comparative analysis of the expected bioavailability of Pyrocatechol (B87986) monoglucoside and its aglycone, pyrocatechol. Due to a lack of direct comparative or individual in vivo pharmacokinetic studies for pyrocatechol monoglucoside, this guide synthesizes established principles of xenobiotic absorption and metabolism to forecast the likely pharmacokinetic profiles of these two compounds.
Executive Summary
The presence of a glucose moiety is anticipated to significantly influence the bioavailability of pyrocatechol. In general, the glycoside form of a phenolic compound, such as this compound, is expected to have lower immediate bioavailability compared to its aglycone counterpart, pyrocatechol. This difference is primarily attributed to the mechanisms of absorption in the gastrointestinal tract. While the smaller, more lipophilic aglycone, pyrocatechol, can likely be absorbed directly, the larger, more polar monoglucoside is expected to rely on enzymatic hydrolysis by gut microbiota in the lower gastrointestinal tract for the release of pyrocatechol prior to absorption. This delayed absorption would theoretically result in a longer time to reach maximum plasma concentration (Tmax) and potentially a lower peak concentration (Cmax) for the monoglucoside.
Comparative Bioavailability and Metabolism: A Qualitative Assessment
The following table provides a qualitative comparison of the anticipated bioavailability and metabolic characteristics of this compound and pyrocatechol. This comparison is based on general principles of pharmacology and the behavior of other known phenolic glycosides and their aglycones.
| Characteristic | This compound (Predicted) | Pyrocatechol (Predicted) | Rationale |
| Primary Site of Absorption | Large Intestine | Small Intestine | The monoglucoside likely requires deglycosylation by gut microbiota, which are abundant in the large intestine, before the aglycone can be absorbed. The smaller aglycone can be absorbed more readily in the small intestine. |
| Mechanism of Absorption | Passive diffusion of the aglycone after enzymatic hydrolysis | Passive diffusion | Both are likely absorbed via passive diffusion, but the monoglucoside requires a preliminary enzymatic step. |
| Role of Gut Microbiota | Essential for deglycosylation to release the absorbable aglycone | Minimal direct role in initial absorption, but may be involved in further metabolism | The cleavage of the glycosidic bond is a key step mediated by bacterial enzymes. |
| Anticipated Tmax (Time to Peak Plasma Concentration) | Longer | Shorter | The time required for transit to the colon and subsequent enzymatic action would delay the appearance of pyrocatechol in the plasma. |
| Anticipated Cmax (Peak Plasma Concentration) | Lower | Higher | The slower, more gradual absorption from the colon is expected to lead to a lower peak plasma concentration compared to the more direct absorption of the aglycone. |
| Systemic Active Form | Pyrocatechol and its metabolites | Pyrocatechol and its metabolites | Following absorption, the metabolic fate of pyrocatechol is expected to be the same, regardless of the initial administered form. |
| Primary Metabolic Pathways | Deglycosylation, followed by glucuronidation, sulfation, and methylation of pyrocatechol. | Glucuronidation, sulfation, and methylation.[1] | The liver is the primary site for Phase II conjugation reactions for catechols.[1] |
Experimental Protocols: A Roadmap for Future Studies
To empirically determine and compare the bioavailability of this compound and pyrocatechol, a robust experimental protocol is required. The following outlines a standard methodology for a comparative bioavailability study in a preclinical animal model.
Objective: To compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound and pyrocatechol following oral administration in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
This compound (high purity)
-
Pyrocatechol (high purity)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of pyrocatechol and its metabolites in plasma.
Methodology:
-
Animal Acclimatization and Fasting: Animals are acclimatized for at least one week. Prior to dosing, animals are fasted overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Group 1 (Test): Administer a single oral dose of this compound (e.g., 50 mg/kg) suspended in the vehicle via oral gavage.
-
Group 2 (Reference): Administer a single oral dose of pyrocatechol (equimolar to the monoglucoside dose) in the vehicle via oral gavage.
-
Group 3 (Control): Administer the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of pyrocatechol and its major metabolites are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is used to calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable time point)
-
AUC0-inf (Area under the plasma concentration-time curve extrapolated to infinity)
-
-
-
Statistical Analysis:
-
Statistical comparisons of the pharmacokinetic parameters between the this compound and pyrocatechol groups are performed using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the hypothetical metabolic pathway and a typical experimental workflow.
Caption: Hypothetical metabolic pathways of this compound versus pyrocatechol.
Caption: Generalized experimental workflow for a comparative oral bioavailability study.
Conclusion
While direct experimental data is currently unavailable, fundamental principles of pharmacokinetics suggest that this compound and pyrocatechol will exhibit different bioavailability profiles. The monoglucoside is expected to have a delayed and potentially reduced peak exposure compared to its aglycone. The provided experimental protocol offers a clear path for researchers to generate the necessary data to confirm these hypotheses. Such studies are crucial for the accurate assessment of the therapeutic potential and toxicological risk of these compounds.
References
Safety Operating Guide
Proper Disposal of Pyrocatechol Monoglucoside: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of pyrocatechol (B87986) monoglucoside, a compound requiring careful handling due to the hazardous nature of its pyrocatechol component. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat[3][5].
-
Ventilation: Handle pyrocatechol monoglucoside and its waste in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[4][6].
-
Avoid Contact: Prevent direct contact with skin and eyes[1][3]. In case of contact, immediately follow the first-aid measures outlined in the safety data sheet for pyrocatechol.
-
Spill Management: Spills should be treated as hazardous waste. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids by carefully sweeping to avoid dust formation. All spill cleanup materials must be disposed of as hazardous waste[7][8].
Quantitative Hazard Summary for Pyrocatechol
The following table summarizes the key hazards of pyrocatechol, which should be considered when handling this compound.
| Hazard Classification | GHS Hazard Statement | Sources |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [1][2][4] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | [1][2][4] |
| Skin Irritation | H315: Causes skin irritation | [1][2][4] |
| Eye Irritation/Damage | H318/H319: Causes serious eye damage/irritation | [1][2][3] |
| Mutagenicity | H341: Suspected of causing genetic defects | [1][2][3][4] |
| Carcinogenicity | H350: May cause cancer | [1][2][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must follow institutional and regulatory guidelines for hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound must be collected in a separate, leak-proof container designated for hazardous aqueous waste.
-
Do not dispose of this compound solutions down the drain [1][7][11].
-
Halogenated and non-halogenated solvent waste should be collected separately if applicable to your experimental protocol[8].
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent used in the procedure)[7][10].
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container[7][10].
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic[7][12].
-
Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Carcinogen"), and the accumulation start date[8][9].
-
Storage:
-
Keep waste containers securely sealed except when adding waste[10][11].
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation[11].
-
Ensure secondary containment is used to prevent spills from reaching drains[8][9].
-
Segregate this compound waste from incompatible materials such as strong acids, bases, and oxidizing agents[1][6].
-
Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste containers[11][13].
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with regulatory requirements[9].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pyrocatechol Monoglucoside
Disclaimer: A specific Safety Data Sheet (SDS) for Pyrocatechol monoglucoside was not available at the time of this document's creation. The following guidance is based on the safety protocols for the closely related and hazardous compound, Pyrocatechol. It is imperative to consult the official SDS for this compound as it becomes available and to adjust procedures accordingly.
This document provides essential safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The following protocols are designed to minimize risk and ensure a safe research environment for all personnel. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Pyrocatechol, the parent compound of this compound, is classified as toxic if swallowed or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer.[1][2][3] Therefore, stringent safety measures are necessary when handling its derivatives.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves.[1][4] Gloves must be inspected before use. | To prevent skin contact.[5] Use proper glove removal technique to avoid skin contact with the product.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from splashes and airborne particles.[5] |
| Body Protection | Long-sleeved lab coat.[5] | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely or ventilation is inadequate.[4] | To prevent inhalation of dust or aerosols. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
